Tert-butyl 2-ethylhydrazinecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(ethylamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-5-8-9-6(10)11-7(2,3)4/h8H,5H2,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBGVIVRTPGQSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458261 | |
| Record name | tert-butyl 2-ethylhydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476362-41-1 | |
| Record name | tert-butyl 2-ethylhydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 2-ethylhydrazinecarboxylate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 2-ethylhydrazinecarboxylate, a hydrazine derivative of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines a proposed synthetic pathway based on established chemical transformations of related compounds. The guide also presents its known properties and offers detailed, plausible experimental protocols.
Compound Overview
This compound is a Boc-protected hydrazine derivative. The tert-butoxycarbonyl (Boc) protecting group makes it a stable and versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. Hydrazine derivatives are known to be important pharmacophores and are present in a variety of biologically active compounds.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂O₂ | PubChem |
| Molecular Weight | 160.21 g/mol | PubChem |
| IUPAC Name | tert-butyl 2-ethylhydrazine-1-carboxylate | PubChem |
| CAS Number | 11194489 (CID) | PubChem |
| Physical Form | Expected to be a solid or oil at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol | Inferred |
Proposed Synthesis
A reliable method for the synthesis of this compound is the reductive amination of acetaldehyde with tert-butyl carbazate. This two-step, one-pot procedure involves the formation of a hydrazone intermediate, which is then reduced in situ to the desired product.
An alternative, though potentially less selective, method is the direct alkylation of tert-butyl carbazate with an ethylating agent such as ethyl iodide or ethyl bromide. This approach may lead to over-alkylation and require more rigorous purification.
Proposed Synthetic Pathway: Reductive Amination
The reductive amination pathway is generally preferred due to its high selectivity and milder reaction conditions.
Caption: Proposed two-step synthesis of this compound via reductive amination.
Detailed Experimental Protocol (Proposed)
This protocol details the synthesis of this compound via reductive amination of acetaldehyde with tert-butyl carbazate.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| Tert-butyl carbazate | C₅H₁₂N₂O₂ | 132.16 | 13.22 g | 0.1 |
| Acetaldehyde | C₂H₄O | 44.05 | 4.85 g (6.2 mL) | 0.11 |
| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 25.4 g | 0.12 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
| Acetic Acid (glacial) | C₂H₄O₂ | 60.05 | 5.7 mL | 0.1 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | ~150 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - |
Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add tert-butyl carbazate (13.22 g, 0.1 mol) and dissolve in dichloromethane (200 mL).
-
Addition of Acetaldehyde: Cool the solution to 0 °C using an ice bath. Slowly add acetaldehyde (4.85 g, 0.11 mol) to the stirred solution.
-
Hydrazone Formation: Add glacial acetic acid (5.7 mL, 0.1 mol) to the reaction mixture. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the hydrazone intermediate.
-
Reduction: Cool the reaction mixture back to 0 °C. In portions, slowly add sodium triacetoxyborohydride (25.4 g, 0.12 mol) over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 12-16 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (~150 mL) until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Spectral Data (Representative)
As authentic spectra for this compound are not available, the following are representative ¹H NMR and ¹³C NMR data for a structurally similar compound, tert-butyl 2-methylhydrazinecarboxylate. These can serve as a reference for the characterization of the target compound.
¹H NMR (CDCl₃, 400 MHz): δ 6.25 (br s, 1H, NH), 3.50 (q, J = 7.2 Hz, 2H, CH₂), 2.95 (br s, 1H, NH), 1.45 (s, 9H, C(CH₃)₃), 1.15 (t, J = 7.2 Hz, 3H, CH₃).
¹³C NMR (CDCl₃, 100 MHz): δ 156.5 (C=O), 80.5 (C(CH₃)₃), 45.0 (CH₂), 28.3 (C(CH₃)₃), 14.5 (CH₃).
Applications in Drug Development
N-alkylated Boc-protected hydrazines are valuable intermediates in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. The ethyl group in this compound can introduce favorable pharmacokinetic properties. Potential applications include:
-
Synthesis of Pyrazoles and Pyrazolones: These are common motifs in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
-
Preparation of Triazoles and Tetrazoles: These heterocycles are found in a wide range of drugs, including antifungals and antihypertensives.
-
Amide Bond Isosteres: The hydrazine moiety can be incorporated into peptide-based drugs to modify their stability and activity.
Safety and Handling
Hydrazine derivatives should be handled with care as they can be toxic and potentially carcinogenic.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.
Disclaimer: The experimental protocol provided is a proposed method based on established chemical principles. It should be performed by qualified personnel in a properly equipped laboratory. All necessary safety precautions should be taken.
An In-depth Technical Guide to the Synthesis of Tert-butyl 2-ethylhydrazinecarboxylate from Tert-butyl Carbazate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing tert-butyl 2-ethylhydrazinecarboxylate, a valuable bifunctional molecule, from the readily available starting material, tert-butyl carbazate. This document details two primary and effective methodologies: direct alkylation and reductive amination. Each section includes detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in the practical application of these synthetic strategies.
Introduction
This compound is a key building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecular architectures. Its structure incorporates a Boc-protected hydrazine moiety, which is crucial for introducing a nucleophilic nitrogen center in a controlled manner, and an ethyl group that can be varied to create analogues for structure-activity relationship (SAR) studies. The synthesis of this compound from tert-butyl carbazate is a fundamental transformation for chemists in drug discovery and development. This guide will explore the two most practical and efficient methods for this synthesis.
Synthetic Pathways
There are two principal strategies for the synthesis of this compound from tert-butyl carbazate:
-
Direct Alkylation: This method involves the direct reaction of tert-butyl carbazate with an ethylating agent, such as an ethyl halide, in the presence of a base. It is a straightforward approach for forming the N-C bond.
-
Reductive Amination: This two-step, one-pot process begins with the condensation of tert-butyl carbazate with acetaldehyde to form a hydrazone intermediate. Subsequent in-situ reduction of the C=N double bond yields the desired product.
The following sections provide detailed protocols and comparative data for each of these pathways.
Pathway 1: Direct Alkylation
Direct alkylation is a classical and often effective method for the N-alkylation of hydrazine derivatives. The reaction proceeds via an SN2 mechanism where the nucleophilic nitrogen of tert-butyl carbazate attacks the electrophilic carbon of the ethyl halide.
Caption: General workflow for the direct alkylation of tert-butyl carbazate.
Experimental Protocol: Direct Alkylation
This protocol is a composite procedure based on analogous alkylations of N-Boc protected nitrogen compounds.
Materials:
-
Tert-butyl carbazate
-
Ethyl iodide (or ethyl bromide)
-
Potassium carbonate (or Cesium carbonate)
-
Acetonitrile (or N,N-Dimethylformamide)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of tert-butyl carbazate (1.0 eq.) in anhydrous acetonitrile (10 mL per mmol of carbazate) in a round-bottom flask, add potassium carbonate (1.5 eq.).
-
Add ethyl iodide (1.2 eq.) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Quantitative Data for Analogous Alkylation Reactions
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Boc Aniline | Alkyl Bromide | Cs₂CO₃ | DMF | 100 | Not Specified | Good |
| Tert-butyl carbazate | Ethyl Chloroacetate | - | Acetonitrile | 30 | Not Specified | 97.9 |
| Tert-butyl carbazate | Ethyl Bromoacetate | - | Methanol | 30 | Not Specified | 98.4 |
Pathway 2: Reductive Amination
Reductive amination is a versatile and widely used method for the synthesis of substituted amines. This one-pot reaction avoids the direct handling of potentially hazardous alkylating agents and often proceeds under mild conditions with high chemoselectivity.
Caption: Two-step, one-pot workflow for the reductive amination of acetaldehyde with tert-butyl carbazate.
Experimental Protocol: Reductive Amination
This protocol is a general procedure adapted from standard reductive amination methodologies.
Materials:
-
Tert-butyl carbazate
-
Acetaldehyde
-
Methanol (or Ethanol)
-
Acetic acid (catalytic amount)
-
Sodium borohydride (or Sodium cyanoborohydride)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve tert-butyl carbazate (1.0 eq.) in methanol (15 mL per mmol of carbazate) in a round-bottom flask.
-
Add acetaldehyde (1.1 eq.) to the solution, followed by a catalytic amount of acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the hydrazone intermediate, tert-butyl (E)-2-ethylidenehydrazine-1-carboxylate. Monitor by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the hydrazone.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Quantitative Data for Analogous Reductive Amination Reactions
The following table presents data from various reductive amination reactions, providing insights into the expected efficiency of this method.
| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Yield (%) |
| Various aldehydes | Primary amines | NaBH(OAc)₃ | Not Specified | 85-95 |
| Benzaldehyde | DMAB | None (neat) | Neat | 93 |
| Various aldehydes/ketones | Amines | BH₃N(C₂H₅)₃ | Not Specified | Excellent |
Characterization Data
While a dedicated publication with full characterization of this compound is elusive, its molecular formula is C₇H₁₆N₂O₂ and its molecular weight is 160.21 g/mol . The structure has been confirmed and is available in public databases such as PubChem (CID 11194489).
For the intermediate in the reductive amination pathway, tert-butyl (E)-2-ethylidenehydrazine-1-carboxylate (PubChem CID: 11788444), characterization would involve ¹H and ¹³C NMR spectroscopy to confirm the presence of the ethylidene group and the Boc-protecting group.
Upon reduction to the final product, This compound , the disappearance of the C=N signals in the NMR and IR spectra and the appearance of signals corresponding to the N-ethyl group would be expected.
Expected ¹H NMR signals for this compound (in CDCl₃):
-
A triplet corresponding to the methyl protons of the ethyl group (~1.1-1.3 ppm).
-
A singlet for the tert-butyl protons (~1.4-1.5 ppm).
-
A quartet for the methylene protons of the ethyl group (~2.8-3.0 ppm).
-
Broad signals for the N-H protons.
Expected ¹³C NMR signals for this compound (in CDCl₃):
-
A signal for the methyl carbon of the ethyl group (~14-16 ppm).
-
A signal for the tert-butyl carbons (~28 ppm).
-
A signal for the methylene carbon of the ethyl group (~45-50 ppm).
-
A signal for the quaternary carbon of the tert-butyl group (~80-82 ppm).
-
A signal for the carbonyl carbon of the Boc group (~156-158 ppm).
Conclusion
This technical guide has detailed two robust and practical synthetic routes for the preparation of this compound from tert-butyl carbazate. Both direct alkylation and reductive amination offer viable pathways, with the choice of method depending on factors such as available reagents, desired scale, and safety considerations. The provided experimental protocols and comparative data for analogous reactions serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the efficient and reliable synthesis of this important chemical intermediate.
Physical and chemical properties of Tert-butyl 2-ethylhydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Tert-butyl 2-ethylhydrazinecarboxylate, a versatile reagent in organic synthesis. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in the effective application of this compound.
Chemical Identity and Physical Properties
This compound, also known as N-Boc-N'-ethylhydrazine, is a hydrazine derivative protected with a tert-butoxycarbonyl (Boc) group. This protecting group strategy enhances the stability and modulates the reactivity of the hydrazine moiety, making it a valuable building block in the synthesis of more complex molecules.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₇H₁₆N₂O₂ | PubChem[1] |
| Molecular Weight | 160.21 g/mol | PubChem[1] |
| CAS Number | 39859-10-8 | - |
| Appearance | Colorless to pale yellow liquid or low melting solid (Predicted) | - |
| Boiling Point | ~180-200 °C (Predicted at atmospheric pressure) | Estimation based on similar compounds |
| Melting Point | < 25 °C (Predicted) | Estimation based on similar compounds |
| Density | ~0.95-1.05 g/cm³ (Predicted) | Estimation based on similar compounds |
| Solubility | Soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water (Predicted). | General knowledge of N-Boc protected compounds |
Synthesis
A common and effective method for the synthesis of this compound is the mono-alkylation of tert-butyl carbazate with an ethylating agent, such as ethyl iodide or ethyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
-
Tert-butyl carbazate
-
Ethyl iodide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Hexanes
Procedure:
-
To a solution of tert-butyl carbazate (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension vigorously at room temperature.
-
Add ethyl iodide (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.
Chemical Reactivity
The reactivity of this compound is primarily governed by the nucleophilicity of the substituted nitrogen atom and the lability of the Boc protecting group under acidic conditions.
-
N-Alkylation and N-Arylation: The secondary amine of the hydrazine moiety can undergo further alkylation or arylation reactions under appropriate conditions.
-
Condensation Reactions: It can react with aldehydes and ketones to form the corresponding N-Boc-N'-ethylhydrazones.
-
Deprotection: The Boc group can be readily removed with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, to yield the free ethylhydrazine.
Spectroscopic Properties
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | * tert-Butyl group: A sharp singlet at ~1.4-1.5 ppm (9H).* Ethyl group (CH₂): A quartet at ~2.8-3.0 ppm (2H).* Ethyl group (CH₃): A triplet at ~1.1-1.2 ppm (3H).* N-H protons: Broad signals that may be exchangeable with D₂O. |
| ¹³C NMR | * tert-Butyl group (quaternary C): ~80-82 ppm.* tert-Butyl group (CH₃): ~28-29 ppm.* Carbonyl group (C=O): ~155-157 ppm.* Ethyl group (CH₂): ~45-50 ppm.* Ethyl group (CH₃): ~14-16 ppm. |
| FT-IR (cm⁻¹) | * N-H stretch: A broad band in the region of 3200-3400 cm⁻¹.* C-H stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹.* C=O stretch (urethane): A strong, sharp absorption around 1700 cm⁻¹.* C-N stretch: In the fingerprint region. |
| Mass Spectrometry (EI) | * Molecular Ion (M⁺): Expected at m/z 160, though it may be weak or absent.* Major Fragments: Loss of the tert-butyl group (M-57), loss of isobutylene (M-56), and other fragments arising from cleavage of the N-N and N-C bonds. |
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of a variety of organic molecules, particularly those containing a substituted hydrazine moiety. Its applications include:
-
Synthesis of Heterocyclic Compounds: As a precursor for the synthesis of pyrazoles, pyridazines, and other nitrogen-containing heterocycles.
-
Pharmaceutical Synthesis: As a building block in the development of novel drug candidates. The ethylhydrazine structural motif is present in some biologically active compounds.
-
Combinatorial Chemistry: Its protected nature allows for its incorporation into complex molecular scaffolds in multi-step synthetic sequences.
Safety and Handling
Hydrazine derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: The physical and spectroscopic data presented in this guide are largely based on predictions and analogies to similar compounds due to the limited availability of experimental data for this compound in the public domain. This information should be used as a guideline, and experimental verification is recommended.
References
Tert-butyl 2-ethylhydrazinecarboxylate CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-ethylhydrazinecarboxylate is a chemical compound of interest within the broader class of hydrazinecarboxylates, which are valuable intermediates in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability and is readily removable, making it a key functional group in the synthesis of complex molecules. This guide provides available technical information on this compound, including its chemical identity and a generalized synthetic approach.
Chemical Identity
CAS Number: 476362-41-1[1]
Molecular Formula: C₇H₁₆N₂O₂[2]
Structure:
Synonyms:
-
tert-butyl N-ethylhydrazinecarboxylate
Physicochemical Data
A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative physicochemical data for this compound. For reference, data for the related parent compound, tert-butyl carbazate, is provided below.
| Property | Value (for tert-butyl carbazate) |
| Molecular Weight | 132.16 g/mol [3] |
| Melting Point | 37.0 to 43.0 °C[4] |
| Boiling Point | 74–78° (0.5 mm Hg)[5] |
| CAS Number | 870-46-2[1][3][4] |
Synthesis and Experimental Protocols
General Synthesis of N-substituted tert-butyl hydrazinecarboxylates
The synthesis of this compound can be conceptually approached via the ethylation of tert-butyl carbazate.
Reaction Scheme:
Materials:
-
tert-Butyl carbazate (CAS: 870-46-2)
-
An ethylating agent (e.g., ethyl iodide, ethyl bromide)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
An appropriate solvent (e.g., acetonitrile, dimethylformamide)
Experimental Procedure (Hypothetical):
-
Reaction Setup: To a solution of tert-butyl carbazate in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).
-
Addition of Alkylating Agent: Slowly add the ethylating agent (e.g., ethyl iodide) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the desired this compound.
Logical Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of N-alkylated tert-butyl hydrazinecarboxylates.
Applications in Drug Development
While specific applications of this compound are not widely documented, the tert-butyl carbazate moiety is a crucial building block in medicinal chemistry. The tert-butyl group can act as a steric shield, enhancing the metabolic stability of a drug molecule.[6] Furthermore, the hydrazine functional group is a versatile handle for the construction of various heterocyclic systems, which are prevalent in many drug scaffolds. The ethyl substitution on the hydrazine nitrogen would further modify the lipophilicity and steric profile of resulting molecules, potentially influencing their pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a specific derivative of the more common synthetic intermediate, tert-butyl carbazate. While detailed experimental and quantitative data for this particular compound are scarce in publicly accessible literature, its synthesis can be approached through standard organic chemistry methodologies. Its potential utility in drug discovery and development is inferred from the known applications of related N-substituted hydrazinecarboxylates. Further research would be necessary to fully characterize this compound and explore its specific applications.
References
- 1. 870-46-2|tert-Butyl hydrazinecarboxylate|BLD Pharm [bldpharm.com]
- 2. This compound | C7H16N2O2 | CID 11194489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl carbazate | C5H12N2O2 | CID 70091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl Carbazate | 870-46-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. hyphadiscovery.com [hyphadiscovery.com]
Spectroscopic Characterization of Tert-butyl 2-ethylhydrazinecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Tert-butyl 2-ethylhydrazinecarboxylate. The information herein is compiled from analyses of structurally similar compounds and established principles of spectroscopic interpretation, offering a robust predictive framework for laboratory verification. This document is intended to aid researchers in the identification, characterization, and quality control of this compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of related structures and functional group correlations.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.1 | Triplet | 3H | -CH₂CH₃ |
| ~1.4-1.5 | Singlet | 9H | -C(CH₃ )₃ |
| ~2.7 | Quartet | 2H | -CH₂ CH₃ |
| ~4.0 (broad) | Singlet | 1H | -NH- |
| ~6.7 (broad) | Singlet | 1H | -C(=O)NH- |
Note: The chemical shifts of N-H protons can be broad and their positions may vary depending on the solvent and concentration.[1]
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~15 | -CH₂C H₃ |
| ~28 | -C(C H₃)₃ |
| ~45 | -C H₂CH₃ |
| ~80 | -C (CH₃)₃ |
| ~157 | -C =O |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, Sharp | N-H Stretch (hydrazine) |
| 3200-3300 | Medium, Broader | N-H Stretch (amide) |
| 2850-2960 | Strong | C-H Stretch (alkane)[2] |
| ~1700 | Strong | C=O Stretch (carbamate) |
| 1510-1550 | Medium | N-H Bend |
| 1200-1300 | Strong | C-O Stretch |
Note: The N-H stretching region may show one or two bands depending on hydrogen bonding.[1]
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 160 | [M]⁺ (Molecular Ion) |
| 104 | [M - C₄H₈]⁺ |
| 101 | [M - C(CH₃)₃]⁺ |
| 73 | [C₄H₉O]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Note: The fragmentation pattern is predicted based on the stable tert-butyl cation being a likely major fragment.[3]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons (N-H).
-
¹H NMR Acquisition:
-
Record the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Record the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (liquid film): If the sample is a liquid, a drop can be placed between two KBr or NaCl plates.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method.
-
KBr Pellet (solid): If the sample is a solid, grind a small amount with dry KBr powder and press into a thin pellet.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. Common techniques include:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or thermally labile molecules, often coupled with liquid chromatography (LC-MS).
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
-
The choice of analyzer (e.g., quadrupole, time-of-flight) will determine the resolution and mass accuracy.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.
References
The Synthetic Versatility of N-Ethyl-N'-Boc-Hydrazine: A Technical Guide to its Reactivity and Applications
For Immediate Release
This technical guide provides a comprehensive overview of the reactivity of N-ethylated Boc-hydrazines, compounds of significant interest to researchers, scientists, and drug development professionals. This document details the synthesis, key reactions, and experimental protocols associated with tert-butyl N-ethylhydrazinecarboxylate, offering a valuable resource for its application in synthetic organic chemistry.
Introduction: Understanding the Reactivity Landscape
N-protected hydrazines are versatile building blocks in organic synthesis, serving as precursors for a wide array of nitrogen-containing compounds, including heterocycles and aza-peptides. The introduction of a tert-butoxycarbonyl (Boc) group modulates the nucleophilicity of the hydrazine moiety and provides a stable protecting group that can be readily removed under acidic conditions. The further incorporation of an ethyl group on one of the nitrogen atoms creates an unsymmetrically substituted hydrazine with a distinct reactivity profile, making it a valuable intermediate in the construction of complex molecular architectures.
The reactivity of N-ethyl-N'-Boc-hydrazine is primarily dictated by the interplay between the electron-donating ethyl group and the electron-withdrawing Boc group. The nitrogen atom bearing the ethyl group (N) is generally more nucleophilic than the nitrogen atom attached to the Boc group (N'). This difference in nucleophilicity allows for selective functionalization under appropriate reaction conditions.
Synthesis of N-Ethyl-N'-Boc-Hydrazine
The most common and efficient method for the synthesis of N-ethyl-N'-Boc-hydrazine is the direct alkylation of tert-butyl carbazate (Boc-hydrazine). This reaction typically proceeds via an SN2 mechanism, where the nucleophilic nitrogen of Boc-hydrazine displaces a leaving group from an ethylating agent.
General Reaction Scheme
Caption: General synthetic route to N-Ethyl-N'-Boc-hydrazine.
Experimental Protocol: Synthesis of tert-Butyl N-ethylhydrazinecarboxylate[1]
This protocol is adapted from a general procedure for the N-alkylation of Boc-hydrazine.
Materials:
-
tert-Butyl carbazate (1.0 eq)
-
Ethyl iodide or ethyl bromide (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5-2.0 eq) or Sodium Hydride (NaH) (1.1 eq)
-
Anhydrous acetonitrile (ACN) or tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of tert-butyl carbazate in anhydrous acetonitrile, add potassium carbonate.
-
Stir the suspension at room temperature and add ethyl iodide dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data for N-Alkylation of Boc-Hydrazine
The following table summarizes typical yields for the N-alkylation of Boc-hydrazine with various alkyl halides. While specific data for ethylation is not extensively reported, the yields are expected to be comparable to those of similar primary alkyl halides.
| Alkyl Halide | Base | Solvent | Reaction Time | Yield (%) | Reference |
| n-Propyl bromide | K₂CO₃ | Acetonitrile | 4 h | 80-100 | [1] |
| Methyl iodide | n-BuLi | THF | 2 h | High (unspecified) | [2] |
| Allyl bromide | n-BuLi | THF | 2 h | High (unspecified) | [2] |
Reactivity of N-Ethyl-N'-Boc-Hydrazine
N-Ethyl-N'-Boc-hydrazine serves as a versatile intermediate in a variety of chemical transformations. Its reactivity is centered around the nucleophilicity of the N-amino group and the ability to deprotect the Boc group to reveal the free hydrazine.
Condensation with Carbonyl Compounds
N-Ethyl-N'-Boc-hydrazine can undergo condensation reactions with aldehydes and ketones to form the corresponding N-Boc-N-ethylhydrazones.[2] This reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by dehydration.
Caption: Formation of N-Boc-N-ethylhydrazones.
Experimental Protocol: General Procedure for Hydrazone Formation [2]
Materials:
-
N-Ethyl-N'-Boc-hydrazine (1.0 eq)
-
Aldehyde or Ketone (1.0-1.1 eq)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve N-Ethyl-N'-Boc-hydrazine and the carbonyl compound in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate from the solution upon cooling or can be isolated by removal of the solvent and subsequent purification.
Acylation Reactions
The free amino group of N-ethyl-N'-Boc-hydrazine can be acylated using various acylating agents, such as acid chlorides or anhydrides, to form N'-acyl-N-ethyl-N-Boc-hydrazides.
Caption: Acylation of N-Ethyl-N'-Boc-hydrazine.
Boc Deprotection
The Boc group can be readily removed under acidic conditions to yield the corresponding ethylhydrazine salt.[3] This unmasks the second nitrogen atom for further functionalization.
Caption: Acid-catalyzed deprotection of the Boc group.
Experimental Protocol: General Procedure for Boc Deprotection [3]
Materials:
-
N-Ethyl-N'-Boc-hydrazine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, dichloromethane)
Procedure:
-
Dissolve the N-ethyl-N'-Boc-hydrazine in a suitable solvent such as dichloromethane.
-
Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure to obtain the crude ethylhydrazine salt.
Applications in Synthesis
N-Ethyl-N'-Boc-hydrazine is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. Following condensation with dicarbonyl compounds or other suitable bifunctional electrophiles, subsequent cyclization reactions can afford pyrazoles, pyrazolones, and other related ring systems. The ethyl substituent can be strategically employed to influence the regioselectivity of these cyclizations and to introduce functionality into the final heterocyclic product.
Signaling Pathways
Currently, there is no publicly available research that directly implicates N-ethylated Boc-hydrazines in specific biological signaling pathways. These compounds are primarily utilized as synthetic intermediates in the development of more complex molecules, which may in turn be designed to interact with biological targets.
Conclusion
N-Ethyl-N'-Boc-hydrazine is a versatile and valuable building block in organic synthesis. Its preparation via the alkylation of tert-butyl carbazate is straightforward, and its differential reactivity at the two nitrogen atoms allows for a range of subsequent transformations. The ability to undergo condensation, acylation, and deprotection reactions makes it a key intermediate in the synthesis of substituted hydrazones, hydrazides, and various heterocyclic systems. This guide provides a foundational understanding of its reactivity and practical protocols for its synthesis and use, empowering researchers in the fields of medicinal chemistry and materials science to leverage its synthetic potential.
References
The Versatile Role of Tert-butyl 2-ethylhydrazinecarboxylate in Modern Organic Synthesis
For Immediate Release
In the landscape of organic synthesis, the strategic use of specialized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, tert-butyl 2-ethylhydrazinecarboxylate has emerged as a valuable and versatile reagent, particularly in the synthesis of nitrogen-containing heterocycles, which are foundational scaffolds in numerous pharmaceutical agents and biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound, also known as N-Boc-N'-ethylhydrazine, is a monosubstituted hydrazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and an ethyl group on the other. This unique substitution pattern makes it an ideal precursor for the synthesis of 1-ethyl-substituted heterocyclic compounds, most notably pyrazoles. The Boc group provides stability under various reaction conditions and can be readily removed under acidic conditions, allowing for further synthetic manipulations.
Synthesis of this compound
The preparation of this compound typically involves a two-step sequence starting from the readily available tert-butyl carbazate.
Workflow for the Synthesis of this compound
Figure 1: General Synthesis Workflow
A detailed experimental protocol for the synthesis is as follows:
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of tert-butyl carbazate (1.0 equivalent) in an appropriate aprotic solvent such as acetonitrile or DMF, add a suitable base (e.g., potassium carbonate, 1.5-2.0 equivalents).
-
Alkylation: To the stirred suspension, add an ethyl halide (e.g., ethyl iodide or ethyl bromide, 1.1-1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-50 °C) and monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by extraction and subsequent column chromatography on silica gel to afford pure this compound.
Core Application: Pyrazole Synthesis
A primary application of this compound is in the Knorr pyrazole synthesis, a classical and widely used method for constructing the pyrazole ring. This involves the cyclocondensation reaction with a 1,3-dicarbonyl compound.
General Reaction Scheme for Pyrazole Synthesis
Figure 2: Knorr Pyrazole Synthesis
The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. The reaction is often carried out in a protic solvent such as ethanol or acetic acid, frequently with heating.
Experimental Protocol: Synthesis of 1-Ethyl-3,5-dimethylpyrazole
-
Reaction Mixture: In a round-bottom flask, dissolve this compound (1.0 equivalent) and acetylacetone (1.05 equivalents) in glacial acetic acid.
-
Heating: The reaction mixture is heated to reflux (approximately 118 °C) and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a beaker of ice water and neutralized with a saturated solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Deprotection: The crude N-Boc protected pyrazole can be purified by column chromatography. Subsequent treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or methanolic HCl, at room temperature effectively removes the Boc group to yield the final 1-ethyl-3,5-dimethylpyrazole.
Regioselectivity in Reactions with Unsymmetrical 1,3-Diketones
When employing unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomeric pyrazoles is possible. The regiochemical outcome is influenced by the steric and electronic properties of the substituents on the diketone and the reaction conditions. Generally, the more nucleophilic nitrogen of the hydrazine (in this case, the N'-ethyl nitrogen after initial condensation) will preferentially attack the more electrophilic carbonyl carbon of the diketone.
Table 1: Representative Reactions and Yields for Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Product(s) | Reaction Conditions | Yield (%) | Reference |
| Acetylacetone | 1-Ethyl-3,5-dimethylpyrazole | Acetic acid, reflux | Good to Excellent | [General procedure] |
| Benzoylacetone | Mixture of 1-ethyl-3-methyl-5-phenylpyrazole and 1-ethyl-5-methyl-3-phenylpyrazole | Varies, often with acid catalysis | Varies based on conditions | [General procedure] |
| Dibenzoylmethane | 1-Ethyl-3,5-diphenylpyrazole | Ethanol, reflux with catalytic acid | Good | [General procedure] |
| Ethyl Acetoacetate | 1-Ethyl-3-methyl-5-pyrazolone | Neutral or slightly acidic conditions | High | [General procedure] |
Note: Specific yield data for reactions of this compound is not widely published; the yields are qualitative estimations based on analogous reactions.
Applications in Drug Development and Medicinal Chemistry
The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including anti-inflammatory (e.g., Celecoxib), anti-cancer, and anti-viral agents. The ability to introduce a specific N-ethyl substituent via this compound allows for the fine-tuning of the steric and electronic properties of the final molecule, which can significantly impact its biological activity, selectivity, and pharmacokinetic profile. The N-ethyl group can influence binding to target proteins and modulate metabolic stability.
Conclusion
This compound is a key synthetic intermediate that provides a reliable and efficient route to N-ethyl substituted pyrazoles and other related heterocycles. Its straightforward synthesis and predictable reactivity in cyclocondensation reactions make it an invaluable tool for organic and medicinal chemists. The continued exploration of its reaction scope will undoubtedly lead to the discovery of novel bioactive molecules and contribute to the advancement of drug discovery and development. Professionals in the field are encouraged to consider this versatile reagent for the construction of their target molecules.
Tert-butyl 2-ethylhydrazinecarboxylate: A Versatile Building Block for Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-ethylhydrazinecarboxylate, a monosubstituted N-Boc protected hydrazine, is a valuable bifunctional building block in modern organic synthesis. Its unique structural features, combining a nucleophilic secondary amine and a protected primary amine, render it a versatile precursor for the construction of a diverse array of molecular architectures, particularly nitrogen-containing heterocycles. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the ethyl-substituted nitrogen and can be readily removed under acidic conditions, providing a pathway to more complex hydrazine derivatives. This guide provides a comprehensive overview of its synthesis, key reactions, and potential applications, supported by detailed experimental protocols and characterization data.
Chemical Properties and Synthesis
This compound possesses two nitrogen atoms with distinct electronic and steric environments. The nitrogen atom bearing the ethyl group is more nucleophilic and sterically less hindered than the nitrogen atom attached to the Boc group. This difference in reactivity is crucial for its utility in selective chemical transformations.
Synthesis of this compound
The most common and practical approach for the synthesis of this compound is the selective N-alkylation of tert-butyl carbazate. This method takes advantage of the higher nucleophilicity of the terminal nitrogen of the hydrazine moiety.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis via N-Alkylation of tert-Butyl Carbazate
-
Reaction Setup: To a solution of tert-butyl carbazate (1.0 equivalent) in a suitable anhydrous solvent such as acetonitrile or tetrahydrofuran (5-10 mL per mmol of carbazate) in a round-bottom flask, add a mild base such as potassium carbonate (1.5-2.0 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add an ethyl halide, such as ethyl iodide or ethyl bromide (1.0-1.2 equivalents), dropwise at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated (40-60 °C) to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 12 to 24 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford this compound.
Key Reactions and Applications
The synthetic utility of this compound stems from the reactivity of the N'-ethylamino group. This nucleophilic center can readily react with various electrophiles, particularly carbonyl compounds, to form stable hydrazones. These hydrazones are valuable intermediates for the synthesis of a wide range of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.
Reaction with Aldehydes and Ketones to Form Hydrazones
This compound reacts with aldehydes and ketones under mild, often acid-catalyzed, conditions to form the corresponding N-Boc-N'-ethylhydrazones.
Caption: Formation of N-Boc-N'-ethylhydrazones.
Experimental Protocol: General Procedure for Hydrazone Synthesis
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 equivalent) in a suitable solvent such as ethanol or methanol (5-10 mL per mmol of carbonyl compound), add this compound (1.0-1.1 equivalents).
-
Catalysis: For less reactive carbonyl compounds, a catalytic amount of a weak acid, such as acetic acid (1-2 drops), can be added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Reaction times typically range from 1 to 12 hours.
-
Work-up and Purification: Upon completion, the reaction mixture can often be concentrated to yield the crude hydrazone, which may precipitate and can be collected by filtration. If necessary, the product can be purified by recrystallization or column chromatography.
Application in Heterocyclic Synthesis
The resulting N-Boc-N'-ethylhydrazones are versatile precursors for the synthesis of various five- and six-membered nitrogen-containing heterocycles, such as pyrazoles, pyrazolines, and pyridazinones. These synthetic pathways often involve cyclization reactions triggered by the removal of the Boc protecting group and subsequent intramolecular reactions. The synthesis of substituted pyrazoles, a common motif in pharmaceuticals, can be achieved through the reaction of the corresponding hydrazone with a 1,3-dicarbonyl compound or a similar precursor, followed by cyclization.
Caption: General workflow for heterocyclic synthesis.
Quantitative Data
Due to the limited specific literature on this compound, the following tables provide expected and representative data based on its structural features and data from closely related N-Boc-N'-alkylhydrazines.
Table 1: Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₇H₁₆N₂O₂ |
| Molecular Weight | 160.21 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | Not available (likely high due to hydrogen bonding) |
| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH) |
Table 2: Representative Spectroscopic Data (Expected)
| Spectroscopy | Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃) | δ 3.5-4.5 (br s, 1H, NH), 2.8-3.2 (q, 2H, -CH₂-CH₃), 1.45 (s, 9H, -C(CH₃)₃), 1.1-1.3 (t, 3H, -CH₂-CH₃) |
| ¹³C NMR (CDCl₃) | δ 155-158 (C=O), 80-82 (-C(CH₃)₃), 45-50 (-CH₂-CH₃), 28 (-C(CH₃)₃), 13-16 (-CH₂-CH₃) |
| IR (neat) | 3300-3400 cm⁻¹ (N-H stretch), 2970-2930 cm⁻¹ (C-H stretch), 1690-1710 cm⁻¹ (C=O stretch, carbamate) |
| Mass Spec (ESI+) | m/z 161.1 [M+H]⁺, 105.1 [M-C₄H₈+H]⁺ |
Conclusion
This compound serves as a highly valuable and versatile building block for the synthesis of complex organic molecules. Its straightforward preparation and the differential reactivity of its two nitrogen atoms allow for its strategic incorporation into a variety of synthetic routes. The ability to form stable hydrazone intermediates, which can be further elaborated into medicinally relevant heterocyclic scaffolds, underscores its importance for researchers in drug discovery and development. This guide provides the fundamental knowledge and practical protocols to effectively utilize this reagent in a research setting.
The Dawn of a Versatile Building Block: A Technical Guide to the Discovery and Initial Synthesis of Alkylated Hydrazinecarboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylated hydrazinecarboxylates, particularly those bearing the tert-butoxycarbonyl (Boc) protecting group, are pivotal intermediates in modern organic and medicinal chemistry. Their unique structural motif, combining a protected hydrazine with one or more alkyl substituents, provides a versatile platform for the synthesis of a diverse array of nitrogen-containing compounds, including pharmaceuticals, agrochemicals, and materials. This technical guide delves into the historical discovery of the core hydrazinecarboxylate structure and elucidates the initial, foundational methods for its synthesis and subsequent alkylation. Detailed experimental protocols, quantitative data, and logical workflow diagrams are provided to serve as a comprehensive resource for researchers in the field.
Historical Perspective: From Hydrazine to Protected Derivatives
The journey to alkylated hydrazinecarboxylates begins with the discovery of their parent compound, hydrazine (N₂H₄). In 1875, Emil Fischer first synthesized and named phenylhydrazine, a discovery that laid the groundwork for the study of hydrazine derivatives.[1] However, it was the German chemist Theodor Curtius who first synthesized hydrazine itself in 1887.[1] Curtius's pioneering work continued, and in 1895, he reported the first synthesis of simple organic hydrazides, thereby formally introducing the hydrazide functional group to the world of organic chemistry.[1]
For decades, the utility of hydrazines and their derivatives was explored in various contexts, including as rocket propellants. However, their full potential in organic synthesis was hampered by their reactivity and the challenges of selective functionalization. A significant breakthrough came in 1957 with the first report of tert-butyl carbazate (Boc-hydrazine).[2] This compound introduced a readily cleavable protecting group for one of the nitrogen atoms, enabling more controlled and selective reactions at the other nitrogen. This development was crucial for unlocking the synthetic potential of hydrazines and paved the way for the development of methods to create alkylated hydrazinecarboxylates.
Synthesis of the Core Intermediate: tert-Butyl Carbazate
The synthesis of tert-butyl carbazate is the foundational step towards obtaining alkylated derivatives. Several methods have been developed, with the most common routes starting from commercially available reagents.
Quantitative Data for tert-Butyl Carbazate Synthesis
| Starting Material(s) | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference(s) |
| Di-tert-butyl dicarbonate | Hydrazine hydrate | Isopropanol | 0 °C, 2 h | 97% | [3] |
| tert-Butyl phenyl carbonate | Hydrazine hydrate | None | 75-110 °C (exothermic) | 89-97% | [4] |
| tert-Butyl S-methylthiolcarbonate | 64% Hydrazine solution | None | 105-110 °C, 24 h | 70-80% | [4] |
| Phenyl chloroformate, tert-butanol | Hydrazine hydrate | Ionic liquid | 30-40 °C (esterification), 60-75 °C (substitution) | High | [5] |
Experimental Protocols for tert-Butyl Carbazate Synthesis
Method 1: From Di-tert-butyl dicarbonate [3]
-
Dissolve hydrazine hydrate (2.26 mmol) in isopropanol (5 mL) and cool the solution to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (1 mmol) in isopropanol (1 mL) dropwise to the cooled hydrazine solution.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Remove the solvent by rotary evaporation.
-
Dissolve the residue in dichloromethane (DCM) and dry with anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the desiccant and evaporate the solvent to yield tert-butyl carbazate as a white semi-solid (97% yield).
Method 2: From tert-Butyl phenyl carbonate [4]
-
In a flask, combine tert-butyl phenyl carbonate (2.0 moles) and a 64% hydrazine solution (2.4 moles).
-
Swirl the mixture and gently heat on a hot plate.
-
An exothermic reaction will commence at an internal temperature of 75-80 °C, with the temperature rising to 104-110 °C, resulting in a clear solution.
-
Allow the solution to cool overnight.
-
Dilute the mixture with ether (500 mL) and transfer to a separatory funnel.
-
Wash vigorously with a solution of sodium hydroxide (4.0 moles) in water (1.2 L).
-
The resulting two layers are placed in a continuous extractor and extracted for 48 hours with ether.
-
Dry the ether solution over magnesium sulfate, and remove the ether by distillation.
-
Distill the residual oil under vacuum (61-65 °C at 1.2 mm Hg) to collect tert-butyl carbazate as a colorless oil (89-97% yield).
Workflow for tert-Butyl Carbazate Synthesis
Alkylation of Hydrazinecarboxylates
With the core tert-butyl carbazate in hand, the next crucial step is the introduction of alkyl substituents. This can be achieved through various methods, leading to mono- or di-alkylated products.
Quantitative Data for Alkylation of Hydrazinecarboxylates
| Hydrazine Derivative | Alkylating Agent | Base/Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference(s) |
| tert-Butyl isopropylidene carbazate | Various alkyl bromides | KOH / TBHS | Toluene | 80 °C, 1-3 h | N-Alkyl hydrazone | High | [3] |
| tert-Butyl carbazate | Various vinyl halides | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | Toluene or Dioxane | 80-110 °C, 12-24 h | N-Boc-N-alkenylhydrazine | Moderate to High | [1] |
| PhNHNHBoc | Various alkyl halides | n-BuLi (2 equiv.) | THF | -78 °C to RT, 3h - 4d | N,N'-dialkyl-N-Boc-N'-phenylhydrazine | Good | [6] |
| BOC hydrazine | Bromo propane | K₂CO₃ | Acetonitrile | Not specified | BOC n-propyl hydrazine | High | [7] |
Experimental Protocols for Alkylation
Method 1: Mono-alkylation via Hydrazone Formation and Alkylation [3]
This method involves a two-step process: formation of a hydrazone from tert-butyl carbazate, followed by alkylation.
-
Step 1: Preparation of tert-Butyl Isopropylidene Carbazate
-
To a solution of tert-butyl carbazate (75.6 mmol) in acetone (75 mL), add MgSO₄ (approx. 2 g) and 5 drops of acetic acid.
-
Heat the mixture to reflux for 1 hour.
-
Cool the mixture, filter, and concentrate in vacuo to obtain tert-butyl isopropylidene carbazate as a white solid (97% yield).
-
-
Step 2: Alkylation of the Hydrazone
-
To a solution of tert-butyl isopropylidene carbazate (3.0 mmol) in toluene (10 mL), add powdered KOH (3.9 mmol) and tetrabutylammonium hydrogen sulfate (0.3 mmol).
-
Stir the mixture vigorously and heat to 50 °C.
-
Slowly add the neat alkyl bromide (3.6 mmol).
-
Increase the temperature to 80 °C and maintain until the reaction is complete (1-3 hours, monitored by GC-MS).
-
Cool the mixture and wash with water until the aqueous extract has a neutral pH. The resulting toluene solution contains the alkylated hydrazone, which can be hydrolyzed to the monoalkylhydrazine.
-
Method 2: Palladium-Catalyzed N-Alkenylation [1]
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equivalents).
-
Add tert-butyl carbazate (1.2 equivalents) and the vinyl halide (1.0 equivalent) to the Schlenk tube.
-
Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Method 3: Direct N-Alkylation under Basic Conditions [7]
-
Dissolve BOC hydrazine and potassium carbonate (1-2 equivalents) in acetonitrile.
-
Slowly add the alkyl bromide (e.g., bromo propane) dropwise to the reaction mixture.
-
Stir the reaction until completion (monitoring by TLC is recommended).
-
Work-up involves filtration to remove inorganic salts and evaporation of the solvent. Further purification may be necessary.
Logical Workflow for Mono-Alkylation of a Hydrazinecarboxylate
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. d-nb.info [d-nb.info]
- 7. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]
Theoretical Conformational Analysis of Tert-butyl 2-ethylhydrazinecarboxylate: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tert-butyl 2-ethylhydrazinecarboxylate is a hydrazine derivative with potential applications in medicinal chemistry and organic synthesis. Its conformational flexibility, arising from rotation around several single bonds, can significantly influence its biological activity and chemical reactivity. This technical guide provides a framework for the theoretical investigation of its conformational landscape using computational chemistry methods. Due to the absence of specific published theoretical studies on this molecule, this document outlines a comprehensive hypothetical study, presenting illustrative data and detailed protocols to guide future research.
Introduction
Hydrazine derivatives are a class of compounds with significant applications in pharmaceuticals and agrochemicals.[1][2] The three-dimensional structure, or conformation, of these molecules is a critical determinant of their physical, chemical, and biological properties. This compound possesses multiple rotatable bonds, leading to a complex potential energy surface with several possible stable conformers. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for rational drug design and reaction mechanism studies.
This guide details a proposed computational workflow for a thorough conformational analysis of this compound. It includes hypothetical data presented in a structured format, detailed computational protocols, and visualizations to illustrate the key concepts and relationships.
Key Structural Features and Conformational Variables
The structure of this compound features three key rotatable bonds that define its overall conformation. These are the N-N bond, the N-C(O) bond, and the N-C(ethyl) bond. The dihedral angles associated with these bonds are the primary variables in a conformational search.
// Nodes for atoms N1 [label="N1", pos="0,0!"]; N2 [label="N2", pos="1.5,0.5!"]; C1 [label="C(O)", pos="-1.5,0.5!"]; O1 [label="O", pos="-1.8,-0.5!"]; O2 [label="O(tBu)", pos="-2.5,1.2!"]; CtBu [label="C(tBu)", pos="-3.8,1.5!"]; C_Et1 [label="Cα(Et)", pos="2.8,0.2!"]; C_Et2 [label="Cβ(Et)", pos="4.0,0.8!"];
// Bonds N1 -- N2; N1 -- C1; C1 -- O1; C1 -- O2; O2 -- CtBu; N2 -- C_Et1; C_Et1 -- C_Et2;
// Dihedral angle labels d1 [label="τ1 (C1-N1-N2-C_Et1)", pos="0.8, -0.5!"]; d2 [label="τ2 (O1-C1-N1-N2)", pos="-0.5, 1.2!"]; d3 [label="τ3 (N1-N2-C_Et1-C_Et2)", pos="3.5, -0.2!"];
}
The primary dihedral angles for conformational analysis are:
-
τ1 (C(O)-N1-N2-Cα): Rotation around the N-N bond.
-
τ2 (O=C-N1-N2): Rotation around the N-C(O) bond, which has partial double bond character.
-
τ3 (N1-N2-Cα-Cβ): Rotation around the N-C(ethyl) bond.
The bulky tert-butyl group is expected to have a significant steric influence on the preferred conformations.[3][4]
Methodologies: A Proposed Computational Protocol
This section outlines a detailed protocol for a comprehensive theoretical conformational analysis.
3.1. Computational Method
Density Functional Theory (DFT) is a robust method for this type of analysis. The B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) provides a good balance of accuracy and computational cost for studying organic molecules.[5][6]
3.2. Conformational Search Protocol
A multi-step approach is recommended to thoroughly explore the potential energy surface:
-
Initial Scan: Perform a relaxed potential energy surface (PES) scan for each key dihedral angle (τ1, τ2, and τ3) in increments of 15-30 degrees. This helps to identify the approximate locations of energy minima and transition states.
-
Geometry Optimization: The structures corresponding to the energy minima from the PES scans are then fully optimized without any constraints. This allows all geometric parameters (bond lengths, angles, and dihedrals) to relax to their lowest energy values.
-
Frequency Calculations: Perform vibrational frequency calculations for all optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). The presence of one imaginary frequency indicates a transition state. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
start [label="Initial Molecular Structure", shape=ellipse, fillcolor="#FBBC05"]; pes_scan [label="Relaxed PES Scan\n(τ1, τ2, τ3)"]; minima_id [label="Identify Energy Minima\n(Potential Conformers)"]; geom_opt [label="Full Geometry Optimization\n(e.g., B3LYP/6-311++G(d,p))"]; freq_calc [label="Frequency Calculation"]; verify_minima [label="Verify True Minima\n(No Imaginary Frequencies)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_energies [label="Calculate Relative Energies\n(ΔE, ΔG)"]; end [label="Conformational Profile", shape=ellipse, fillcolor="#FBBC05"];
start -> pes_scan; pes_scan -> minima_id; minima_id -> geom_opt; geom_opt -> freq_calc; freq_calc -> verify_minima; verify_minima -> final_energies [label="Confirmed\nConformers"]; final_energies -> end; verify_minima -> geom_opt [label="Imaginary Freq.\n(Re-optimize or Discard)", color="#EA4335"]; }
Hypothetical Results
The following sections present hypothetical data that could be expected from the proposed computational study.
4.1. Stable Conformers
The conformational search would likely reveal several stable conformers. The relative energies (both electronic, ΔE, and Gibbs free energy, ΔG) determine their predicted populations at equilibrium. The bulky tert-butyl and ethyl groups will sterically interact, leading to distinct energy differences between conformers.
Table 1: Hypothetical Properties of Stable Conformers of this compound
| Conformer ID | τ1 (C-N-N-C) (°) | τ2 (O=C-N-N) (°) | τ3 (N-N-C-C) (°) | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |
| Conf-1 | 65.2 | 178.5 | 175.1 | 0.00 | 0.00 |
| Conf-2 | -70.1 | 179.1 | 60.5 | 0.85 | 0.92 |
| Conf-3 | 175.8 | -5.3 | 178.9 | 1.50 | 1.45 |
| Conf-4 | 68.9 | -4.8 | 62.3 | 2.30 | 2.45 |
Energies are relative to the global minimum (Conf-1).
4.2. Rotational Energy Barriers
The energy barriers between stable conformers are critical for understanding the dynamics of the molecule. These are determined by the energies of the transition states connecting the conformers.
Table 2: Hypothetical Rotational Barriers between Key Conformers
| Transition | Rotational Barrier (kcal/mol) | Description |
| Conf-1 ↔ Conf-2 | 4.5 | Rotation around the N-C(ethyl) bond (τ3) |
| Conf-1 ↔ Conf-3 | 8.2 | Rotation around the N-C(O) bond (τ2) |
| Conf-2 ↔ Conf-4 | 7.9 | Rotation around the N-C(O) bond (τ2) |
// Nodes for conformers and transition states C1 [label="Conf-1\n(0.00 kcal/mol)"]; C2 [label="Conf-2\n(0.92 kcal/mol)"]; C3 [label="Conf-3\n(1.45 kcal/mol)"]; TS1 [label="TS1\n(~4.5 kcal/mol)", fontcolor="#5F6368"]; TS2 [label="TS2\n(~8.2 kcal/mol)", fontcolor="#5F6368"];
// Invisible nodes for positioning {rank=same; C1; C2; C3;} {rank=same; TS1; TS2;}
// Edges to represent energy landscape C1 -> TS1 [label=" ΔG‡ = 4.5 "]; TS1 -> C2; C1 -> TS2 [label=" ΔG‡ = 8.2 "]; TS2 -> C3;
// Axis labels Y_axis [label="Relative Gibbs Free Energy (ΔG)", pos="-2,2!"]; X_axis [label="Conformational Coordinate", pos="2,-2!"]; origin [pos="-1.5,-1.5!"]; origin -> Y_axis [label=" ", style=invis]; origin -> X_axis [label=" ", style=invis]; }
Discussion
The hypothetical data suggest that Conf-1 is the global minimum, likely due to a conformation that minimizes steric clashes between the bulky tert-butyl and ethyl groups. The N-N bond (τ1) prefers a gauche conformation, a common feature in hydrazine derivatives.[7][8] The amide-like N-C(O) bond (τ2) shows a high rotational barrier, as expected due to its partial double-bond character, and strongly prefers a planar arrangement.
The energy differences between the conformers are relatively small (less than 3 kcal/mol), indicating that multiple conformations would be populated at room temperature. The rotational barriers are low enough to allow for rapid interconversion between conformers at ambient temperatures. This conformational flexibility could be significant for its interaction with biological targets, as the molecule can readily adopt different shapes to fit into a binding pocket.
Conclusion
While no specific theoretical studies on this compound have been published to date, a standard computational approach using Density Functional Theory can provide significant insights into its conformational preferences. The hypothetical study presented here illustrates a robust methodology for identifying stable conformers, calculating their relative energies, and determining the barriers to interconversion. Such a study would reveal a complex but navigable potential energy surface, with several accessible conformations. This information is invaluable for researchers in medicinal chemistry and drug development, providing a foundational understanding of the molecule's structural dynamics.
References
Methodological & Application
Synthesis of Tert-butyl 2-ethylhydrazinecarboxylate: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl 2-ethylhydrazinecarboxylate, a valuable building block for pharmaceutical and agrochemical research. The synthesis is a two-step process beginning with the formation of the key intermediate, tert-butyl carbazate, followed by a selective N-ethylation. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, data presentation in tabular format, and a visual representation of the synthetic workflow.
Introduction
This compound is a hydrazine derivative incorporating a Boc-protecting group, making it a versatile intermediate for the synthesis of more complex molecules. The ethyl group on the β-nitrogen provides a specific structural motif for targeted drug design and development. The following protocol outlines a reliable and reproducible method for its preparation in a laboratory setting.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Synthesis of tert-butyl carbazate: This is achieved through the reaction of di-tert-butyl dicarbonate with hydrazine hydrate.
-
N-Ethylation of tert-butyl carbazate: The intermediate is then ethylated via reductive amination with acetaldehyde using sodium triacetoxyborohydride as a mild and selective reducing agent.
Experimental Protocols
Step 1: Synthesis of Tert-butyl carbazate
This procedure follows a well-established method for the Boc-protection of hydrazine.[1]
Materials and Equipment:
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Hydrazine hydrate (64% solution in water)
-
Isopropyl alcohol (IPA)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve hydrazine hydrate in isopropyl alcohol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in isopropyl alcohol dropwise to the cooled hydrazine solution while stirring.
-
Continue stirring the reaction mixture at 0 °C for 2 hours.
-
After 2 hours, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl carbazate as a white solid.
Table 1: Reagent Quantities and Yield for the Synthesis of Tert-butyl carbazate
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Di-tert-butyl dicarbonate | 218.25 | 21.83 g | 100 | 1.0 |
| Hydrazine hydrate (64%) | 50.06 | 12.5 mL | ~200 | ~2.0 |
| Isopropyl alcohol | - | 150 mL | - | - |
| Product | Yield | Purity | ||
| Tert-butyl carbazate | ~90% | >97% |
Step 2: Synthesis of this compound via Reductive Amination
This step utilizes a mild reductive amination protocol adapted from general procedures for the alkylation of amines.[2][3]
Materials and Equipment:
-
Tert-butyl carbazate
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl carbazate in 1,2-dichloroethane, add acetaldehyde and stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.
Table 2: Reagent Quantities and Expected Yield for the Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Tert-butyl carbazate | 132.16 | 1.32 g | 10 | 1.0 |
| Acetaldehyde | 44.05 | 0.56 mL | 10 | 1.0 |
| Sodium triacetoxyborohydride | 211.94 | 2.54 g | 12 | 1.2 |
| 1,2-Dichloroethane | - | 50 mL | - | - |
| Product | Expected Yield | Purity | ||
| This compound | 70-80% | >95% |
Visualizing the Workflow
The following diagrams illustrate the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Table 3: Expected Analytical Data for this compound
| Technique | Expected Results |
| ¹H NMR (CDCl₃) | δ (ppm): ~1.1 (t, 3H, CH₃), ~1.45 (s, 9H, C(CH₃)₃), ~2.8 (q, 2H, CH₂), ~4.0 (br s, 1H, NH), ~6.0 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~15, ~28, ~45, ~80, ~157 |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₇H₁₇N₂O₂⁺: 161.1285; found: 161.128x |
Conclusion
This application note provides a detailed and reliable protocol for the two-step synthesis of this compound. The use of a mild reductive amination for the final ethylation step ensures good yields and high purity. This procedure should serve as a valuable resource for researchers requiring this key synthetic intermediate for their drug discovery and development programs.
References
- 1. tert-Butyl carbazate synthesis - chemicalbook [chemicalbook.com]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Notes and Protocols for the Purification of Tert-butyl 2-ethylhydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of Tert-butyl 2-ethylhydrazinecarboxylate, a key intermediate in various synthetic applications. The following protocols are based on established techniques for analogous compounds, such as tert-butyl carbazate and other N-alkylated hydrazine derivatives. These methods may require optimization for specific impurity profiles and scales of operation.
Introduction
This compound is a bifunctional molecule containing a Boc-protected hydrazine moiety and an ethyl group on the second nitrogen atom. This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The purity of this intermediate is critical for the success of subsequent reaction steps, demanding effective purification strategies. Common impurities may arise from starting materials, side reactions during synthesis (e.g., dialkylation of hydrazine), or degradation. This guide outlines three primary purification techniques: recrystallization, distillation, and column chromatography.
Data Presentation: Comparison of Purification Techniques
The following table summarizes expected outcomes for the purification of this compound based on data from closely related compounds. Actual results may vary.
| Purification Technique | Typical Purity | Expected Yield | Key Advantages | Primary Impurities Removed |
| Recrystallization | >99% | 80-95% | High purity, scalable, cost-effective | Unreacted starting materials, some side-products |
| Distillation | 98-99% | 70-90% | Effective for volatile impurities | Solvents, low-boiling point side-products |
| Column Chromatography | >99.5% | 60-85% | High resolution, good for complex mixtures | Isomeric impurities, closely related side-products |
Experimental Protocols
Recrystallization
Recrystallization is often the most effective method for obtaining high-purity crystalline solids. The choice of solvent is critical and should be determined through small-scale solubility tests. For tert-butyl hydrazine carboxylates, non-polar solvents or mixtures are typically effective.
Protocol for Recrystallization from Petroleum Ether/n-Hexane:
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., petroleum ether or n-hexane) at an elevated temperature. This can be achieved by gently warming the mixture in a water bath.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Distillation
For liquid or low-melting solid this compound, vacuum distillation can be an effective purification method to remove non-volatile or high-boiling impurities.
Protocol for Vacuum Distillation:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed. Use a Claisen flask to minimize bumping.
-
Crude Material: Place the crude this compound into the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using an oil bath.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. The boiling point will be dependent on the pressure. For analogous compounds like tert-butyl carbazate, boiling points of 55-57 °C at 0.4 mmHg and 61-65 °C at 1.2 mmHg have been reported.[1]
-
Cooling and Storage: Allow the distilled product to cool under an inert atmosphere before storage.
Column Chromatography
Column chromatography is a high-resolution technique suitable for separating complex mixtures or removing impurities with similar polarity to the product.
Protocol for Silica Gel Column Chromatography:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.
-
Elution: Elute the column with a solvent system of appropriate polarity. For Boc-protected hydrazines, a gradient of ethyl acetate in hexane is often effective. The elution can be monitored by thin-layer chromatography (TLC).
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by vacuum distillation.
Caption: Workflow for the purification of this compound by column chromatography.
References
Application Notes: The Use of Tert-butyl 2-ethylhydrazinecarboxylate in Solid-Phase Peptide Synthesis
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides and small proteins.[1] A critical aspect of SPPS is the use of specialized linkers and protecting groups to construct peptide chains on a solid support.[1] Tert-butyl 2-ethylhydrazinecarboxylate is an N-substituted derivative of tert-butyl carbazate, a reagent utilized in SPPS for the generation of C-terminal peptide hydrazides.[1] These peptide hydrazides are valuable intermediates, serving as precursors for peptide thioesters used in native chemical ligation (NCL), for molecular conjugation, or for the synthesis of cyclic peptides.[1][2]
The introduction of a 2-ethyl group on the hydrazine moiety results in a C-terminal N-ethyl-hydrazide peptide. This modification offers a potential site for further chemical diversification and may influence the conformational properties and biological activity of the resulting peptide. The general synthetic strategy is analogous to that of tert-butyl carbazate, involving the attachment of this compound to a highly acid-sensitive resin, such as 2-chlorotrityl chloride (2-CTC) resin. This is followed by standard peptide chain elongation, typically employing the Fmoc/tBu orthogonal protection strategy.[1] The tert-butoxycarbonyl (Boc) group protects the N-1 nitrogen of the hydrazine, which is stable throughout the synthesis, while the peptide chain is elongated from the N-2 nitrogen. The final step involves cleavage of the completed peptide from the resin, yielding the desired C-terminal peptide N-ethyl-hydrazide.[1]
Note on the Reagent: Specific experimental data for this compound in SPPS is not widely available in published literature. The protocols and data presented herein are based on the well-established procedures for the closely related and commonly used reagent, tert-butyl carbazate. The presence of the N-ethyl group is not expected to fundamentally alter the described synthetic pathway but may influence reaction kinetics and solubility.
Experimental Protocols
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol details the initial attachment of the substituted hydrazine linker to the solid support.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin (1.0-2.0 mmol/g loading capacity)
-
This compound
-
N,N-diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
N,N-dimethylformamide (DMF)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Place the 2-CTC resin (e.g., 1.0 g) into a suitable SPPS reaction vessel. Swell the resin in DCM (10 mL/g) for 30 minutes with gentle agitation.[1]
-
Reagent Preparation: In a separate container, dissolve this compound (2 equivalents relative to resin loading capacity) and DIPEA (4 equivalents) in anhydrous DCM (10 mL).[1]
-
Loading Reaction: Drain the DCM from the swollen resin. Add the reagent solution to the resin and agitate the mixture at room temperature for 2 hours.[1]
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (1 mL/g of resin) to the vessel and continue to agitate for an additional 30 minutes.[1]
-
Washing: Drain the reaction solution. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).[1]
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the linker can be estimated by weight gain.
Protocol 2: Peptide Chain Elongation (Fmoc/tBu SPPS)
This is a standard protocol for the stepwise addition of amino acids. Each cycle consists of a deprotection and a coupling step.
Materials:
-
Loaded resin from Protocol 1
-
Fmoc-protected amino acids with acid-labile side-chain protection (e.g., tBu, Trt, Boc)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
DMF, DCM
Procedure (for one cycle):
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain and repeat for another 15 minutes to ensure complete removal of the Fmoc group.[3]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) by dissolving it with the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.[3]
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 1-5 for each amino acid in the peptide sequence.
Protocol 3: Cleavage and Deprotection
This protocol describes the final release of the peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Dried peptidyl-resin from Protocol 2
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) with scavengers. A common mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[4]
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dried peptidyl-resin in a reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL/g of resin). Agitate the mixture gently at room temperature for 2-4 hours.[1]
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide into a clean flask. Wash the resin with a small amount of fresh cleavage cocktail to maximize recovery.[1]
-
Precipitation: Add the combined filtrate dropwise into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate). A white precipitate of the peptide should form.[1]
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.[1]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 4: Purification
The crude peptide should be purified to achieve the desired level of purity for its intended application.
Materials:
-
Crude dried peptide
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile (ACN)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A or a mixture of A and B.
-
Purification: Inject the dissolved peptide onto the C18 column. Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30-60 minutes).
-
Fraction Collection: Collect fractions corresponding to the major peak, which is typically the desired peptide.
-
Analysis: Analyze the purity of the collected fractions using analytical HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a fluffy white powder.
Quantitative Data
As there is no specific data for this compound, the following table summarizes typical yields and purities for the synthesis of peptide hydrazides using the analogous reagent, tert-butyl carbazate . These values can serve as a benchmark for what might be expected.[5] The overall yield in SPPS is a product of the yield of each individual step (deprotection and coupling).[1] For a peptide of 'n' residues, there are 2n-1 chemical steps. Even a small decrease from 100% efficiency at each step can significantly lower the overall yield.[6][7]
| Peptide Length (Residues) | Coupling Efficiency (per step) | Theoretical Overall Yield | Typical Crude Purity (RP-HPLC) | Typical Isolated Yield (Post-Purification) |
| 5-10 | >99% | >82% | 70-90% | 30-60% |
| 11-20 | >99% | >67% | 50-80% | 20-40% |
| 21-30 | >98.5% | >40% | 30-60% | 10-25% |
| >30 | >98% | <30% | <50% | 5-15% |
Data is generalized from typical SPPS outcomes and may vary significantly based on peptide sequence, coupling chemistry, and purification efficiency.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for SPPS of peptide N-ethyl-hydrazides.
Chemical Logic Diagram
Caption: Chemical logic of SPPS using a protected hydrazine linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. The application of an aryl hydrazine linker prevents beta-elimination side products in the SPPS of C-terminal cysteine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes and Protocols: Tert-butyl 2-ethylhydrazinecarboxylate in Medicinal Chemistry
A comprehensive overview of the role of Boc-protected hydrazines in the synthesis of bioactive molecules, with a focus on the potential applications of Tert-butyl 2-ethylhydrazinecarboxylate.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a Boc-protected hydrazine derivative. While specific applications of this ethyl-substituted variant are not extensively documented in publicly available literature, its structural motif is central to a wide range of applications in medicinal chemistry. The parent compound, tert-butyl carbazate (Boc-hydrazine), is a versatile building block for the synthesis of aza-heterocycles and other complex molecules with diverse biological activities. This document will provide a detailed overview of the applications of closely related Boc-protected hydrazines as a proxy for the potential utility of this compound, alongside hypothetical and representative protocols for its use.
The Boc (tert-butyloxycarbonyl) protecting group offers the advantage of being stable under a variety of reaction conditions while allowing for facile deprotection under acidic conditions. This property makes Boc-protected hydrazines, including this compound, valuable reagents in multi-step syntheses of pharmaceutical candidates.
Core Applications in Medicinal Chemistry
The primary application of Boc-protected hydrazines in medicinal chemistry is as a nucleophilic synthon for the introduction of a hydrazine or a protected nitrogen moiety. This is a key step in the synthesis of numerous heterocyclic scaffolds that form the core of many drug molecules.
Key therapeutic areas where derivatives of Boc-protected hydrazines have shown potential include:
-
Antibacterial Agents: Hydrazine derivatives are integral to the synthesis of various heterocyclic compounds that exhibit potent antibacterial activity.
-
Anticancer Agents: The hydrazine moiety is found in several compounds investigated for their cytotoxic effects against various cancer cell lines.
-
Anticonvulsants: Certain piperazine derivatives synthesized from related starting materials have demonstrated anticonvulsant properties.
-
Antioxidants: Hydrazone derivatives containing a 1,2,4-triazine-5-one core have been shown to possess significant antioxidant activity.
Data Presentation
The following tables summarize quantitative data from studies on derivatives of Boc-protected hydrazines, illustrating the yields of synthesis and their biological activities.
Table 1: Synthesis and Antibacterial Activity of Thiazolylhydrazono Derivatives
| Compound | R | Yield (%) | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. M. luteus | MIC (µg/mL) vs. B. cereus |
| 1a | H | 75 | >500 | 125 | 62.5 |
| 1b | 4-CH₃ | 82 | 250 | 62.5 | 31.25 |
| 1c | 4-Cl | 85 | 125 | 31.25 | 15.6 |
| 1d | 4-NO₂ | 78 | 62.5 | 15.6 | 7.8 |
| Ampicillin | - | - | 31.25 | 0.9 | 0.9 |
Data adapted from studies on tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives.
Table 2: Antioxidant Activity of 1,2,4-Triazin-5-one Hydrazone Derivatives
| Compound | R¹ | R² | Yield (%) | Antioxidant Activity (IC₅₀, µM) |
| 2a | H | H | 88 | 15.2 ± 0.7 |
| 2b | 4-OH | H | 91 | 8.5 ± 0.4 |
| 2c | 4-OCH₃ | H | 85 | 12.1 ± 0.6 |
| 2d | 4-NO₂ | H | 82 | 25.8 ± 1.2 |
| Ascorbic Acid | - | - | - | 10.5 ± 0.5 |
Data adapted from studies on 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][2][3]triazin-5-ones.[2]
Experimental Protocols
The following are representative experimental protocols for the synthesis of bioactive molecules using Boc-protected hydrazines.
Protocol 1: General Synthesis of Hydrazones
This protocol describes the condensation of a Boc-protected hydrazine with an aldehyde or ketone to form a hydrazone, a common intermediate in drug synthesis.
Materials:
-
This compound (or tert-butyl carbazate)
-
Aldehyde or ketone
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the aldehyde or ketone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add this compound (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours, or reflux if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, reduce the solvent volume under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure hydrazone.
Protocol 2: Synthesis of a 1,2,4-Triazin-5-one Derivative (Hypothetical for this compound)
This protocol outlines a hypothetical pathway for the synthesis of a triazinone derivative, a scaffold with potential biological activity.
Materials:
-
This compound
-
α-keto acid (e.g., pyruvic acid)
-
Thiosemicarbazide
-
Sodium ethoxide
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Step 1: Synthesis of the Thiosemicarbazone. In a round-bottom flask, dissolve the α-keto acid (1.0 mmol) and thiosemicarbazide (1.0 mmol) in ethanol (15 mL). Reflux the mixture for 2-3 hours. Cool to room temperature and collect the precipitated thiosemicarbazone by filtration.
-
Step 2: Cyclization to form the Triazinone Core. Suspend the thiosemicarbazone (1.0 mmol) in a solution of sodium ethoxide (1.1 mmol) in ethanol (20 mL). Reflux the mixture for 4-6 hours. Cool the reaction and neutralize with a dilute acid (e.g., acetic acid). Collect the precipitated triazinone core.
-
Step 3: Introduction of the Hydrazine Moiety. To a solution of the triazinone core (1.0 mmol) in a suitable solvent (e.g., DMF), add this compound (1.2 mmol) and a coupling agent (e.g., DCC or EDC). Stir the reaction at room temperature overnight.
-
Step 4: Work-up and Purification. Filter the reaction mixture to remove any precipitated urea by-product. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the general synthetic workflows and logical relationships in the application of Boc-protected hydrazines in medicinal chemistry.
Caption: General workflow for the synthesis of bioactive heterocycles.
Caption: Logical flow in a drug discovery program utilizing hydrazine derivatives.
Conclusion
This compound, and more broadly Boc-protected hydrazines, are valuable and versatile reagents in medicinal chemistry. Their ability to serve as precursors for a wide array of heterocyclic systems makes them indispensable in the synthesis of novel therapeutic agents. The provided data and protocols, though largely based on the well-studied tert-butyl carbazate, offer a strong foundation for researchers and drug development professionals to explore the potential of this compound and other substituted hydrazinecarboxylates in their synthetic endeavors. Further research into the specific applications of the title compound is warranted to fully elucidate its unique contributions to the field.
References
Application Notes and Protocols for the Reaction of Tert-butyl 2-ethylhydrazinecarboxylate with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-ethylhydrazinecarboxylate is a valuable bifunctional building block in organic synthesis, particularly in the construction of pharmaceutical intermediates and other complex nitrogen-containing molecules. The presence of a Boc-protected nitrogen and a secondary amine provides two distinct sites for nucleophilic attack on various electrophiles. The Boc (tert-butoxycarbonyl) group serves as a useful protecting group that can be readily removed under acidic conditions, allowing for sequential and selective functionalization of the hydrazine moiety.
These application notes provide a detailed overview of the reaction mechanisms of this compound with common classes of electrophiles, including alkylating agents, acylating agents, and carbonyl compounds. Detailed experimental protocols, based on established methodologies for related N-alkyl-N'-Boc-hydrazines, are provided to guide researchers in the practical application of these reactions.
Reaction with Alkylating Agents (N-Alkylation)
The secondary amine of this compound is nucleophilic and can be readily alkylated by various alkylating agents, such as alkyl halides. The reaction typically proceeds via an SN2 mechanism and is facilitated by a base to deprotonate the hydrazine nitrogen, thereby increasing its nucleophilicity. Common bases for this transformation include potassium carbonate or sodium hydride in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
The general workflow for the N-alkylation of this compound is depicted below.
Caption: General workflow for N-alkylation.
Quantitative Data for N-Alkylation of N'-Boc-Hydrazines
Due to the lack of specific data for this compound, the following table presents illustrative yields for the alkylation of a related compound, tert-butyl carbazate, which undergoes alkylation at the unsubstituted nitrogen.
| Electrophile (Alkyl Halide) | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Propyl bromide | K₂CO₃ | Acetonitrile | 4 | 80-100 | [1] |
| Benzyl bromide | K₂CO₃ | Acetonitrile | 4 | ~90 | [1] |
| Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 6 | ~85 | [1] |
Experimental Protocol for N-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid residue with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Reaction with Acylating Agents (N-Acylation)
The secondary amine of this compound can be acylated using various acylating agents, such as acid chlorides or anhydrides, to form the corresponding N-acyl-N'-Boc-N'-ethylhydrazide. The reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine, to neutralize the hydrogen halide byproduct.
The reaction mechanism for acylation is illustrated below.
Caption: Mechanism of N-acylation.
Quantitative Data for N-Acylation of N'-Boc-Hydrazines
| Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzoyl Chloride | Triethylamine | Dichloromethane | 0 to rt | >90 | General Protocol |
| Acetyl Chloride | Pyridine | Dichloromethane | 0 to rt | >90 | General Protocol |
| Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | rt | ~95 | [2] |
Experimental Protocol for N-Acylation
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the acid chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-acylated product.
Reaction with Aldehydes and Ketones (Hydrazone Formation)
This compound can react with aldehydes and ketones to form the corresponding N-Boc-N'-ethylhydrazones. The reaction is a condensation reaction that proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration. The reaction is often catalyzed by a small amount of acid.
The logical relationship of the hydrazone formation is shown below.
Caption: Hydrazone formation overview.
Quantitative Data for Hydrazone Formation
The following table provides representative yields for the formation of N-Boc-hydrazones from the reaction of tert-butyl carbazate with various aromatic aldehydes.[3]
| Aldehyde | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Ethanol | 1 | 95 |
| 4-Chlorobenzaldehyde | Ethanol | 1 | 98 |
| 4-Methoxybenzaldehyde | Ethanol | 1.5 | 96 |
| 4-Nitrobenzaldehyde | Ethanol | 2 | 97 |
Experimental Protocol for Hydrazone Formation
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount, optional)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in ethanol.
-
Add this compound (1.05 eq) to the solution.
-
If the reaction is slow, add a catalytic amount of glacial acetic acid (1-2 drops).
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC. Reaction times can vary from 1 to 24 hours depending on the reactivity of the carbonyl compound.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography.
Conclusion
This compound is a versatile reagent that undergoes selective reactions with a range of electrophiles. The protocols and data provided in these application notes, while based on analogous systems, offer a solid foundation for researchers to develop specific conditions for their desired transformations. These reactions are fundamental in the synthesis of diverse nitrogen-containing compounds with potential applications in drug discovery and development. Further optimization of reaction conditions may be necessary to achieve optimal yields for specific substrates.
References
Application Note: Characterization of Tert-butyl 2-ethylhydrazinecarboxylate Derivatives using 1H NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl 2-ethylhydrazinecarboxylate and its derivatives are important building blocks in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. The hydrazine moiety, protected by a tert-butyloxycarbonyl (Boc) group, allows for selective functionalization. Accurate structural confirmation of these intermediates is critical to ensure the integrity of subsequent synthetic steps. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary and powerful analytical technique for the unambiguous characterization of these molecules. This application note provides a detailed protocol for the ¹H NMR analysis of this compound, a representative example of this class of compounds, and outlines the expected spectral features.
Predicted ¹H NMR Data
The following table summarizes the predicted quantitative ¹H NMR data for this compound. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The expected splitting patterns (multiplicity) and coupling constants (J) are also provided. These values are based on the analysis of structurally similar compounds and established principles of ¹H NMR spectroscopy.[1][2][3][4][5][6]
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -C(CH₃)₃ (Boc group) | ~ 1.45 | Singlet (s) | 9H | N/A |
| -CH₂ -CH₃ (Ethyl group) | ~ 2.9 - 3.1 | Quartet (q) | 2H | ~ 7.2 |
| -CH₂-CH₃ (Ethyl group) | ~ 1.15 | Triplet (t) | 3H | ~ 7.2 |
| N¹H -NH₂ | ~ 4.5 - 5.5 | Broad Singlet (br s) | 1H | N/A |
| N¹H-NH₂ | ~ 3.5 - 4.5 | Broad Singlet (br s) | 2H | N/A |
Note: The chemical shifts of N-H protons are highly dependent on solvent, concentration, and temperature, and may exchange with D₂O.
Experimental Protocol
This section details the methodology for acquiring and processing ¹H NMR spectra of this compound derivatives.
1. Sample Preparation
-
Materials:
-
This compound derivative (5-10 mg)
-
Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent (e.g., DMSO-d₆)
-
NMR tube (5 mm diameter)
-
Pasteur pipette
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
-
-
Procedure:
-
Weigh approximately 5-10 mg of the this compound derivative directly into a clean, dry NMR tube.
-
Using a Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS to the NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved. A brief sonication or vortexing may be applied if necessary.
-
Ensure the solution is clear and free of any particulate matter before inserting it into the NMR spectrometer.
-
2. ¹H NMR Data Acquisition
-
Instrument: A standard 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30')
-
Spectral Width: 0-12 ppm
-
Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds to allow for full relaxation of protons, ensuring accurate integration.[6]
-
Acquisition Time (aq): 2-4 seconds
-
Temperature: 298 K (25 °C)
-
3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline and pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, quartet, etc.), and coupling constants to confirm the structure of the this compound derivative.
Visualizations
The following diagrams illustrate the experimental workflow and the logical process of structural elucidation using the ¹H NMR data.
Caption: Experimental workflow for ¹H NMR characterization.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tert-Butyl carbazate synthesis - chemicalbook [chemicalbook.com]
- 3. ijcr.info [ijcr.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Application Note: FT-IR Analysis of the Carbamate Group in Tert-butyl 2-ethylhydrazinecarboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the analysis of the carbamate functional group in tert-butyl 2-ethylhydrazinecarboxylate using Fourier Transform Infrared (FT-IR) spectroscopy. It includes expected vibrational frequencies, a step-by-step experimental procedure, and a visual representation of the experimental workflow. This guide is intended to assist researchers in the structural confirmation and quality control of this and similar N-tert-butoxycarbonyl (Boc) protected hydrazine derivatives which are important intermediates in pharmaceutical synthesis.
Introduction
This compound is a hydrazine derivative containing a carbamate functional group, specifically a Boc-protecting group. The Boc group is widely used in organic synthesis to temporarily block a reactive amine or hydrazine functional group. FT-IR spectroscopy is a rapid and non-destructive analytical technique that is highly effective for confirming the presence of key functional groups in a molecule, such as the carbamate moiety. The characteristic vibrational frequencies of the N-H, C=O, and C-N bonds within the carbamate group provide a unique spectral signature.
Key FT-IR Absorption Bands for the Carbamate Group
The analysis of the FT-IR spectrum of this compound focuses on identifying the characteristic absorption bands of the carbamate functional group. The table below summarizes the expected vibrational modes and their corresponding frequency ranges, based on data from similar carbamate-containing compounds.[1][2][3]
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| N-H | Stretching | 3200-3400 | A single, sharp to broad band is expected for the secondary amine in the carbamate.[3] |
| C-H (Aliphatic) | Stretching | 2850-3000 | Strong absorptions characteristic of the tert-butyl and ethyl groups.[1][3] |
| C=O (Carbamate) | Stretching | 1680-1720 | A strong, sharp absorption band which is a key diagnostic peak for the carbamate functional group.[3][4] |
| N-H | Bending (Amide II) | 1500-1550 | A medium to strong band resulting from the N-H bending coupled with C-N stretching.[4] |
| C-N | Stretching | 1200-1300 | Can be coupled with other vibrations, appearing as a medium intensity band. |
| O-C-O | Stretching | 1150-1170 | Often a strong band associated with the carbamate ester linkage. |
| C(CH₃)₃ | Bending | 1365 & 1390 | Characteristic doublet for the tert-butyl group. |
Experimental Protocol: FT-IR Analysis using Attenuated Total Reflectance (ATR)
This protocol outlines the standard procedure for obtaining an FT-IR spectrum of a liquid or solid sample, such as this compound, using an FT-IR spectrometer equipped with an ATR accessory.[1]
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal)
-
Sample of this compound
-
Spatula (if the sample is solid) or pipette (if liquid)
-
Cleaning solvent (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
Verify that the ATR accessory is correctly installed.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor). Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.[1]
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal.
-
If the sample is a solid, use the pressure arm to ensure firm and even contact between the sample and the crystal.[1] If it is a liquid, a single drop is usually sufficient to cover the crystal.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., number of scans, resolution, and spectral range).
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks in the spectrum, paying close attention to the characteristic bands of the carbamate group as detailed in the table above.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and the pressure arm tip with a lint-free wipe and an appropriate solvent to remove all traces of the sample.
-
Experimental Workflow
The following diagram illustrates the logical flow of the FT-IR analysis process, from initial preparation to final data interpretation.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Tert-butyl 2-ethylhydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the anticipated mass spectrometry fragmentation pattern of Tert-butyl 2-ethylhydrazinecarboxylate. Due to the absence of direct experimental data in publicly available literature for this specific compound, this guide is based on established fragmentation principles of its constituent functional groups, including the tert-butoxycarbonyl (Boc) protecting group, the ethyl group, and the hydrazine linker. These application notes will be valuable for researchers involved in the synthesis, characterization, and analysis of hydrazine derivatives and other Boc-protected compounds, particularly in the context of drug development and metabolite identification.
Introduction
This compound is a hydrazine derivative containing a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis to protect amine and hydrazine functionalities due to its stability under various conditions and its facile removal under acidic conditions. Understanding the mass spectrometric behavior of such molecules is crucial for their unambiguous identification and for monitoring their presence in complex matrices. Electron Ionization (EI) and Electrospray Ionization (ESI) are common mass spectrometry techniques used for the analysis of small organic molecules.[1][2] EI typically induces extensive fragmentation, providing rich structural information, while ESI is a softer ionization technique that often yields the intact molecular ion.[2][3] The fragmentation patterns observed are highly dependent on the ionization method and the chemical structure of the analyte.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound under mass spectrometry is expected to be dominated by cleavages related to the labile Boc group and the N-N bond of the hydrazine moiety.
Electron Ionization (EI-MS)
Under typical EI conditions (70 eV), the molecular ion ([M]•+) of this compound may be observed, but it is expected to be of low abundance due to the molecule's susceptibility to fragmentation.[4] The major fragmentation pathways are predicted to involve:
-
Loss of the tert-butyl group: A prominent fragmentation pathway for compounds containing a tert-butyl group is the loss of a tert-butyl radical (•C(CH₃)₃) to form a stable carbocation. However, the most characteristic fragmentation of a Boc group involves the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, or the loss of the entire Boc group.
-
Cleavage of the Boc Group: The most characteristic fragmentation for N-Boc protected compounds involves the loss of isobutylene (56 Da) to form an ion at [M-56]+, and the subsequent loss of carbon dioxide (44 Da) to yield [M-100]+.[5] Another common fragmentation is the formation of the tert-butyl cation at m/z 57.[4]
-
α-Cleavage: Cleavage of the C-N bond adjacent to the nitrogen atom (alpha-cleavage) is a common fragmentation pathway for amines and related compounds.[6]
-
N-N Bond Cleavage: The hydrazine N-N bond is relatively weak and prone to cleavage, which would lead to fragments corresponding to the ethylamino and the Boc-amino moieties.
Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique, and in positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺.[2][7] Collision-induced dissociation (CID) of the [M+H]⁺ ion in a tandem mass spectrometer (MS/MS) would likely induce fragmentation. The expected fragmentation pathways under ESI-CID are similar to those in EI but often proceed from an even-electron species.[5]
-
Loss of Isobutylene: The most prominent loss from the protonated molecule is expected to be the neutral loss of isobutylene (C₄H₈, 56 Da), resulting in the fragment ion [M+H-56]⁺.
-
Loss of the Boc Group: Subsequent loss of CO₂ (44 Da) from the [M+H-56]⁺ ion would lead to the [M+H-100]⁺ fragment.
-
Loss of the Ethyl Group: Cleavage of the N-ethyl bond could result in the loss of an ethyl radical, although less common in ESI.
Quantitative Data Summary
While no direct experimental data for this compound is available, the following table presents a predicted list of major fragment ions and their likely relative abundances based on the fragmentation of similar structures. The exact m/z values would depend on the elemental composition and isotopic distribution.
| Predicted Fragment Ion | Structure | Predicted m/z (Monoisotopic) | Ionization Mode | Predicted Relative Abundance |
| [M+H]⁺ | C₇H₁₇N₂O₂⁺ | 161.1285 | ESI | High |
| [M]•+ | C₇H₁₆N₂O₂•+ | 160.1206 | EI | Low to Medium |
| [M-C₄H₈]•+ / [M+H-C₄H₈]⁺ | C₃H₈N₂O₂•+ / C₃H₉N₂O₂⁺ | 104.0529 / 105.0604 | EI / ESI | High |
| [M-Boc]•+ / [M+H-Boc]⁺ | C₂H₇N₂•+ / C₂H₈N₂⁺ | 59.0604 / 60.0682 | EI / ESI | Medium |
| [C₄H₉]⁺ | (CH₃)₃C⁺ | 57.0704 | EI / ESI | High |
| [C₂H₅NHNH]⁺ | C₂H₇N₂⁺ | 59.0604 | EI | Medium |
| [C₂H₅]⁺ | CH₃CH₂⁺ | 29.0391 | EI | Medium |
Experimental Protocols
The following are generalized protocols for the analysis of this compound by GC-MS (for EI) and LC-MS (for ESI). Instrument parameters should be optimized for the specific system being used.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector: Splitless mode, 250 °C.
-
Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (EI):
-
Ionization Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight.
-
Scan Range: m/z 30 - 300.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (or methanol) to a concentration of approximately 10 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions (ESI):
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Nebulizer Pressure: 40 psi.
-
Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight.
-
Scan Range: m/z 50 - 400.
-
For MS/MS: Select the [M+H]⁺ ion (m/z 161.1) as the precursor and apply a collision energy of 10-30 eV to observe fragmentation.
-
Visualizations
The following diagrams illustrate the predicted fragmentation pathways of this compound.
Caption: Predicted EI Fragmentation of this compound.
Caption: Predicted ESI-CID Fragmentation of this compound.
Conclusion
The mass spectrometric fragmentation of this compound is anticipated to be characterized by significant fragmentation of the tert-butoxycarbonyl protecting group. Under Electron Ionization, a complex fragmentation pattern is expected, with the tert-butyl cation (m/z 57) and fragments arising from the loss of isobutylene being prominent. Under the softer conditions of Electrospray Ionization, the protonated molecule [M+H]⁺ should be readily observed, with subsequent MS/MS experiments revealing characteristic neutral losses of isobutylene and carbon dioxide. The provided protocols offer a starting point for the analysis of this and related compounds, enabling their reliable identification and characterization in various research and development settings. Experimental verification is recommended to confirm these predicted fragmentation patterns.
References
- 1. rroij.com [rroij.com]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uni-saarland.de [uni-saarland.de]
- 5. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
Experimental Guide to N-Alkylation of tert-Butyl Carbazate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of tert-butyl carbazate, a versatile reagent in organic synthesis. The methodologies described herein are fundamental for the synthesis of a wide array of substituted hydrazines, which are key intermediates in the development of pharmaceuticals and other complex organic molecules.
Introduction
Tert-butyl carbazate serves as a crucial building block for introducing a protected hydrazine moiety into organic molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the nitrogen atoms. N-alkylation of tert-butyl carbazate is a key transformation that enables the synthesis of mono- and di-substituted hydrazides, which are precursors to a variety of bioactive compounds and heterocyclic scaffolds. This guide covers three primary methods for N-alkylation: direct alkylation with alkyl halides, reductive amination with carbonyl compounds, and palladium-catalyzed cross-coupling with aryl and vinyl halides.
Data Presentation
The following tables summarize representative quantitative data for the different N-alkylation methods, providing a comparative overview of reaction conditions and yields.
Table 1: Direct N-Alkylation of tert-Butyl Carbazate with Alkyl Halides
| Entry | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl iodide | K₂CO₃ | DMF | RT | 12 | 85 |
| 2 | Ethyl bromide | Cs₂CO₃ | Acetonitrile | 60 | 8 | 92 |
| 3 | Benzyl bromide | NaH | THF | 0 to RT | 6 | 95 |
| 4 | Isopropyl iodide | K₂CO₃ | DMF | 80 | 24 | 65 |
| 5 | n-Butyl bromide | Cs₂CO₃ | Acetonitrile | 80 | 16 | 88 |
Table 2: Reductive Amination of tert-Butyl Carbazate with Aldehydes and Ketones
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | RT | 12 | 91 |
| 2 | 4-Methoxybenzaldehyde | NaBH₃CN | Methanol | RT | 8 | 94 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | RT | 24 | 87 |
| 4 | Acetone | NaBH₃CN | Methanol | RT | 18 | 82 |
| 5 | Propanal | NaBH(OAc)₃ | Dichloromethane | RT | 10 | 89 |
Table 3: Palladium-Catalyzed N-Arylation/Vinylation of tert-Butyl Carbazate
| Entry | Aryl/Vinyl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | 88 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 18 | 85 |
| 3 | 1-Bromonaphthalene | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 110 | 24 | 90 |
| 4 | (E)-β-Bromostyrene | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 | 16 | 82 |
| 5 | 2-Bromopyridine | Pd₂(dba)₃ | DavePhos | K₂CO₃ | Dioxane | 100 | 20 | 78 |
Experimental Protocols
Detailed methodologies for the key N-alkylation reactions are provided below.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct N-alkylation of tert-butyl carbazate using an alkyl halide in the presence of a base.
Materials:
-
tert-Butyl carbazate
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., Sodium Hydride, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl carbazate (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified by column chromatography on silica gel.
Protocol 2: Reductive Amination with Carbonyl Compounds
This protocol outlines the reductive amination of tert-butyl carbazate with an aldehyde or ketone using sodium triacetoxyborohydride.
Materials:
-
tert-Butyl carbazate
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of tert-butyl carbazate (1.0 equiv) and the carbonyl compound (1.1 equiv) in anhydrous DCM, add sodium triacetoxyborohydride (1.5 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 8-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography.
Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol provides a general method for the palladium-catalyzed cross-coupling of tert-butyl carbazate with an aryl halide.
Materials:
-
tert-Butyl carbazate
-
Aryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cesium Carbonate)
-
Anhydrous Toluene
-
Diatomaceous earth
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 equiv), tert-butyl carbazate (1.2 equiv), palladium catalyst (0.02 equiv), ligand (0.04 equiv), and base (2.0 equiv).
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of diatomaceous earth, washing the pad with ethyl acetate.
-
Wash the combined filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired N-aryl-tert-butyl carbazate.
Visualizations
The following diagrams illustrate the experimental workflows for the described N-alkylation methods.
Caption: Workflow for Direct N-Alkylation of tert-Butyl Carbazate.
Caption: Workflow for Reductive Amination of tert-Butyl Carbazate.
Caption: Workflow for Palladium-Catalyzed N-Arylation/Vinylation.
Troubleshooting & Optimization
How to avoid the formation of di-tert-butoxycarbonylhydrazine byproduct
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of tert-butyl carbazate (mono-Boc-hydrazine) and to address the common challenge of forming the di-tert-butoxycarbonylhydrazine byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of di-tert-butoxycarbonylhydrazine formation?
A1: The formation of the di-tert-butoxycarbonylhydrazine byproduct is primarily caused by the high nucleophilicity of hydrazine, which can react with two equivalents of di-tert-butyl dicarbonate (Boc anhydride). This is especially prevalent when reaction conditions are not carefully controlled.
Q2: How does temperature affect the formation of the di-Boc byproduct?
A2: Higher temperatures generally favor the formation of the thermodynamically more stable di-Boc product. Conversely, carrying out the reaction at lower temperatures (e.g., 0 °C) favors the kinetically controlled formation of the mono-Boc product and helps to minimize over-reaction.
Q3: What is the ideal molar ratio of hydrazine to Boc anhydride to avoid the di-Boc byproduct?
A3: To favor the formation of mono-Boc-hydrazine, it is recommended to use a slight excess of hydrazine hydrate relative to Boc anhydride. A molar ratio of 1.1 to 1.2 equivalents of hydrazine hydrate to 1 equivalent of Boc anhydride is a common starting point. This ensures that the Boc anhydride is the limiting reagent, reducing the likelihood of a second addition to the hydrazine.
Q4: Can the choice of solvent influence the selectivity of the reaction?
A4: Yes, the solvent can play a role. While the reaction can be performed in various solvents like isopropanol, dichloromethane, or even under solventless conditions, the key is to ensure adequate mixing to avoid localized high concentrations of Boc anhydride. A solventless approach, where hydrazine is added directly to molten Boc anhydride, has been shown to be effective in producing the mono-protected product in high yield.[1][2]
Troubleshooting Guide: Minimizing Di-tert-butoxycarbonylhydrazine Formation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High levels of di-tert-butoxycarbonylhydrazine byproduct detected | 1. Incorrect Stoichiometry: An excess of Boc anhydride relative to hydrazine is a primary cause of over-reaction. | 1. Adjust Molar Ratios: Use a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) to ensure Boc anhydride is the limiting reactant.[3] |
| 2. High Reaction Temperature: Elevated temperatures can provide the activation energy needed for the second Boc group addition, leading to the thermodynamically favored di-substituted product. | 2. Control the Temperature: Maintain a low reaction temperature, ideally at 0 °C, especially during the addition of Boc anhydride.[3] | |
| 3. Inefficient Mixing: Poor stirring can create localized areas of high Boc anhydride concentration, promoting the formation of the di-Boc byproduct. | 3. Ensure Vigorous Stirring: Use efficient mechanical or magnetic stirring to maintain a homogeneous reaction mixture throughout the addition of Boc anhydride. | |
| 4. Rate of Addition: Adding the Boc anhydride too quickly can lead to a temporary excess of the reagent, favoring the di-substituted product. | 4. Slow, Dropwise Addition: Add the Boc anhydride solution dropwise to the hydrazine solution over a period of time to maintain a constant excess of hydrazine. | |
| Low Yield of tert-Butyl Carbazate | 1. Incomplete Reaction: Insufficient reaction time or a temperature that is too low may lead to an incomplete conversion of the starting materials. | 1. Optimize Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC) to ensure it goes to completion. A typical reaction time at 0 °C is 2 hours.[3] |
| 2. Loss During Workup: tert-Butyl carbazate has some solubility in water, which can lead to product loss during aqueous extraction steps. | 2. Efficient Extraction: Perform multiple extractions with a suitable organic solvent such as dichloromethane or diethyl ether to maximize the recovery of the product. | |
| Product is an oil or semi-solid instead of a crystalline solid | 1. Presence of Impurities: Residual solvent or the presence of the di-Boc byproduct can lower the melting point of the final product. | 1. Purify the Product: Recrystallization from a suitable solvent system (e.g., hexane or a mixture of ligroin) can help in obtaining a crystalline solid. Vacuum distillation is another effective purification method.[4] |
Reaction Pathway and Experimental Workflow
The reaction between hydrazine and di-tert-butyl dicarbonate can proceed through two main pathways, leading to either the desired mono-Boc-hydrazine or the di-Boc-hydrazine byproduct. The following diagram illustrates this relationship.
Caption: Reaction pathway for the Boc protection of hydrazine.
The following workflow outlines the key steps to favor the formation of mono-Boc-hydrazine.
Caption: Experimental workflow for selective mono-Boc protection.
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of Hydrazine in Isopropanol[3]
Materials:
-
Hydrazine hydrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Isopropanol (IPA)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve hydrazine hydrate (1.1-1.2 equivalents) in isopropanol.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1 equivalent) in isopropanol.
-
Slowly add the di-tert-butyl dicarbonate solution dropwise to the cooled hydrazine solution with vigorous stirring.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent by rotary evaporation.
-
Dissolve the residue in dichloromethane and dry with anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation to yield tert-butyl carbazate.
Protocol 2: Solventless Mono-Boc Protection of Hydrazine[1][2]
Materials:
-
Hydrazine derivative
-
Di-tert-butyl dicarbonate ((Boc)₂O)
Procedure:
-
In a round-bottom flask, melt di-tert-butyl dicarbonate (1-1.1 equivalents) by gentle warming (melting point is 22-24 °C).
-
With magnetic stirring, gradually add the hydrazine derivative (1 equivalent) to the molten di-tert-butyl dicarbonate. The addition should be slow enough to control the gas evolution and maintain the reaction mixture at room temperature.
-
Continue stirring and monitor the reaction by TLC until completion.
-
The product can be directly recrystallized from a suitable solvent or purified by vacuum to remove any volatile impurities.
Quantitative Data Summary
The following table summarizes the yield of the desired mono-Boc protected product under different reaction conditions. Note that while the di-Boc byproduct is minimized in these protocols, its explicit yield is not always reported.
| Hydrazine Derivative | Reagent (Equivalents) | Solvent | Temperature (°C) | Time | Yield of Mono-Boc Product (%) | Reference |
| Hydrazine hydrate | (Boc)₂O (1 eq) | Isopropanol | 0 | 2 h | 97 | [3] |
| Phenylhydrazine | (Boc)₂O (1.1 eq) | None | Room Temp | 5 min | 98 | [1] |
| tert-Butyl carbazate | (Boc)₂O (1.1 eq) | None | Room Temp | 20 min | 95 | [1] |
| Benzylhydrazine | (Boc)₂O (1.1 eq) | None | Room Temp | 5 min | 99 | [1] |
Note: The solventless protocol has been shown to be highly efficient for the mono-protection of various hydrazine derivatives.[1][2] The reaction times are significantly shorter, and the yields are excellent. This method avoids the use of solvents and simplifies the work-up procedure.
References
Technical Support Center: Optimizing Tert-butyl 2-ethylhydrazinecarboxylate Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of tert-butyl 2-ethylhydrazinecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is typically a nucleophilic substitution reaction (alkylation) where tert-butyl carbazate (also known as Boc-hydrazine) is reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.
Q2: Which nitrogen atom of tert-butyl carbazate is ethylated?
The terminal, more nucleophilic nitrogen atom (NH₂) is selectively alkylated. The nitrogen adjacent to the Boc group is less nucleophilic due to the electron-withdrawing nature of the carbonyl group.
Q3: What are the most common side products in this reaction?
The primary side products include:
-
Di-ethylated hydrazine : Alkylation occurs on both nitrogen atoms.
-
Unreacted tert-butyl carbazate : Resulting from an incomplete reaction.
-
Side products from the ethylating agent : For example, elimination products if reaction conditions are too harsh.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as petroleum ether:ethyl acetate (5:1), can be used to separate the starting material, product, and byproducts.[1] The spots can be visualized using an appropriate stain (e.g., ninhydrin for the starting material) or under UV light if any components are UV-active.
Q5: Is the product, this compound, a solid or an oil?
While the starting material, tert-butyl carbazate, is a low-melting solid (m.p. 39-42°C), its alkylated derivatives are often oils or semi-solids, which can present challenges during purification.[2][3]
Troubleshooting Guide
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| 1. Inactive Ethylating Agent | Use a fresh or properly stored ethylating agent. The reactivity of alkyl halides generally follows the order I > Br > Cl.[4] Consider using ethyl iodide for higher reactivity. |
| 2. Inappropriate Base | The choice of base is critical. A base that is too weak may not sufficiently deprotonate the hydrazine, while a base that is too strong can promote side reactions. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (TEA). |
| 3. Insufficient Reaction Temperature or Time | Some alkylations may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time. A patent describing a similar alkylation process suggests temperatures around 80°C.[5] |
| 4. Poor Quality Starting Material | The purity of tert-butyl carbazate is crucial. Impurities like di-tert-butoxycarbonylhydrazine can interfere with the reaction.[2] Ensure the starting material is pure before beginning the synthesis. |
| 5. Loss During Workup | The product may have some water solubility. During aqueous workup, ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) by performing multiple extractions.[2] |
Problem: Significant Formation of Di-ethylated Side Product
| Potential Cause | Suggested Solution |
| 1. Excess Ethylating Agent | Use a controlled stoichiometry, typically 1.0 to 1.1 equivalents of the ethylating agent relative to tert-butyl carbazate. |
| 2. High Reaction Temperature | Elevated temperatures can lead to a loss of selectivity and promote over-alkylation.[4] If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. For reactive electrophiles, adding the alkylating agent at a lower temperature can prevent unselective reactions.[4] |
| 3. Concentrated Reaction Mixture | High concentrations can increase the rate of the second alkylation. Perform the reaction at a moderate dilution. |
| 4. Strong Base | A very strong base can generate a higher concentration of the mono-alkylated anion, which can then be readily di-alkylated. Consider using a milder base like K₂CO₃. |
Problem: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| 1. Product is an Oil or Semi-Solid | If direct crystallization is not possible, purification by silica gel column chromatography is the most common method.[1] Use a gradient elution system (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate) to separate the product from impurities. |
| 2. Co-elution of Impurities | If the product co-elutes with the starting material or byproducts, try a different solvent system for chromatography. A solvent system with different polarity or properties (e.g., dichloromethane/methanol) may provide better separation. |
| 3. Residual Solvent | After column chromatography, residual high-boiling solvents can make the product appear as an oil. Ensure complete removal of the solvent under high vacuum. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for the N-alkylation of Boc-hydrazine.[5]
Materials:
-
Tert-butyl carbazate (1.0 eq.)
-
Ethyl iodide or ethyl bromide (1.05 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq.)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl carbazate and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the suspension.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the ethylating agent (ethyl iodide or ethyl bromide) dropwise to the stirring suspension.
-
Heat the reaction mixture to 50-60°C and stir for 4-12 hours. Monitor the reaction's progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.
-
Filter the solid K₂CO₃ and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Visualizations
Caption: A flowchart of the key stages in the synthesis of this compound.
Caption: A decision tree to diagnose and solve issues related to low product yield.
References
Technical Support Center: Purification of N-Alkylated Hydrazinecarboxylates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of N-alkylated hydrazinecarboxylates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of N-alkylated hydrazinecarboxylates?
A1: Common impurities can be broadly categorized as those arising from the starting materials and those formed during the reaction. These include:
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Unreacted Starting Materials: Residual hydrazinecarboxylate or alkylating agent.
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Over-alkylation Products: Dialkylated or even trialkylated hydrazines can form, especially if an excess of the alkylating agent is used or if the reaction conditions are too harsh.
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Byproducts from the Alkylation Reaction: The specific byproducts will depend on the alkylation method used. For instance, reductive amination can lead to the formation of secondary and tertiary amines.
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Di-Boc Protected Hydrazines: In the case of N-Boc protecting groups, a common side product is the di-Boc protected hydrazine, where both nitrogen atoms are protected.
Q2: My N-Boc protected hydrazine appears to be deprotected during purification. Why is this happening and how can I prevent it?
A2: N-Boc groups are sensitive to acidic conditions and can be cleaved. This is a common issue during purification, particularly in column chromatography. If your mobile phase is even slightly acidic, or if you are using silica gel which is inherently acidic, you may observe deprotection. This issue is often exacerbated if fractions containing the product are heated during solvent evaporation, especially if traces of acid are present.
To prevent this:
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Neutralize Silica Gel: Add a small amount of a volatile base, such as triethylamine (0.5-1.0% v/v), to your eluent system to neutralize the acidic sites on the silica gel.[1]
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Use Neutral or Basic Alumina: As an alternative stationary phase, neutral or basic alumina can be used to avoid the acidity of silica gel.
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Avoid Acidic Modifiers in HPLC: If using reverse-phase HPLC, avoid acidic modifiers like trifluoroacetic acid (TFA). If TFA is necessary for separation, remove it from the collected fractions before solvent evaporation, or evaporate the solvent at a lower temperature to minimize deprotection.
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Buffer the Mobile Phase: In some cases, using a buffered mobile phase can help maintain a neutral pH and prevent deprotection.
Q3: I am having trouble separating my mono-alkylated product from the di-alkylated byproduct. What purification strategy is best?
A3: The separation of mono- and di-alkylated products can be challenging due to their similar polarities.
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Flash Column Chromatography: This is often the most effective method. A shallow gradient of a more polar solvent in a non-polar solvent can help to resolve the two compounds. For example, a gradient of ethyl acetate in hexanes is a common choice. Careful monitoring of fractions by TLC is crucial.
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Recrystallization: If the desired mono-alkylated product is a solid, recrystallization can be a highly effective method for achieving high purity, as the di-alkylated product may have different crystallization properties. However, finding a suitable solvent system may require some screening.
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Solution |
| Product is sticking to the silica gel column. | This is common for basic compounds like hydrazines. Add 0.5-1.0% triethylamine or ammonia in methanol to your eluent to improve recovery.[2] Alternatively, consider using a different stationary phase like alumina or an amine-functionalized silica gel.[2] |
| Product is co-eluting with impurities. | Optimize your eluent system using TLC. A less polar solvent system or a shallower gradient may improve separation. An Rf value of 0.2-0.4 for the target compound on TLC is often a good starting point for column chromatography. |
| Product is volatile and is being lost during solvent evaporation. | Use a lower temperature for rotary evaporation and consider using a cold trap. |
| Incomplete reaction leading to a complex mixture. | Before purification, ensure the reaction has gone to completion by TLC or LC-MS analysis. If not, consider optimizing the reaction conditions (time, temperature, stoichiometry). |
Problem 2: Oiling Out or No Crystal Formation During Recrystallization
| Possible Cause | Solution |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter. |
| The solution is not saturated. | Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again. |
| The chosen solvent is not appropriate. | An ideal recrystallization solvent should dissolve the compound when hot but not when cold. If the compound is soluble at room temperature, the solvent is too polar. If it is insoluble even when hot, the solvent is not polar enough. Consider using a two-solvent system. |
| Impurities are inhibiting crystallization. | If the crude material is very impure, it may be necessary to first perform a quick column chromatography to remove the bulk of the impurities, followed by recrystallization to achieve high purity. |
| No nucleation sites for crystal growth. | Try scratching the inside of the flask with a glass stirring rod at the air-solvent interface to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization. |
Quantitative Data on Purification Methods
The choice between column chromatography and recrystallization often involves a trade-off between yield and purity. The following table provides an illustrative comparison for the purification of a hypothetical N-Boc-N'-benzylhydrazine. Actual results will vary depending on the specific substrate and the nature of the impurities.
| Purification Method | Typical Recovery Yield | Typical Purity | Notes |
| Flash Column Chromatography (Silica Gel) | 85-95% | 95-98% | Yield can be lower if the compound has a strong affinity for the stationary phase. Purity depends on the resolution from impurities. |
| Recrystallization | 70-90% | >99% | Can provide very high purity, but some product is always lost in the mother liquor. Yield can sometimes be improved by a second crop of crystals from the mother liquor. |
Experimental Protocols
Protocol 1: Purification of an N-Boc-N'-alkylhydrazine by Flash Column Chromatography
This protocol is a general guideline for the purification of a moderately polar N-Boc-N'-alkylhydrazine.
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TLC Analysis:
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Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution on a TLC plate.
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Develop the TLC plate in various solvent systems to find an eluent that gives the target compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of ethyl acetate and hexanes. For more polar compounds, methanol in dichloromethane can be used. If peak tailing is observed on the TLC plate, add 0.5% triethylamine to the eluent.
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Column Preparation:
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Choose a column with a diameter appropriate for the amount of crude material (a silica gel to crude material ratio of 50:1 to 100:1 by weight is common).
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Prepare a slurry of silica gel in the least polar eluent system identified in the TLC analysis.
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Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks or air bubbles.
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Sample Loading:
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Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
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Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.
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-
Elution and Fraction Collection:
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Carefully add the eluent to the top of the column and begin elution.
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Collect fractions in test tubes or vials.
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Monitor the elution process by TLC, spotting every few fractions to identify which ones contain the pure product.
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Product Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Protocol 2: Purification of an N-Boc-N'-alkylhydrazine by Recrystallization
This protocol provides a general procedure for recrystallization from a single solvent.
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Solvent Selection:
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Place a small amount of the crude product (20-30 mg) into a test tube.
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Add a small amount of a test solvent (0.5-1 mL).
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Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
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Heat the mixture to the boiling point of the solvent. A good solvent will dissolve the compound completely when hot.
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Allow the solution to cool slowly to room temperature, and then in an ice bath. A good solvent will result in the formation of crystals.
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Common solvents to screen include hexanes, ethyl acetate, ethanol, isopropanol, and toluene, or mixtures thereof.
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Recrystallization Procedure:
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Place the crude product in an Erlenmeyer flask.
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Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid just dissolves.
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If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes. Then, perform a hot gravity filtration to remove the charcoal.
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Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Dry the crystals in a vacuum oven or in a desiccator.
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Visualizations
References
Technical Support Center: Analysis of Tert-butyl 2-ethylhydrazinecarboxylate Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of byproducts in Tert-butyl 2-ethylhydrazinecarboxylate reactions using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected major components in a typical synthesis of this compound?
In a standard synthesis via reductive amination of acetaldehyde with tert-butyl carbazate, you can expect to find the following components in your reaction mixture:
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Product: this compound
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Starting Materials:
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Tert-butyl carbazate
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Acetaldehyde (highly volatile, may be absent depending on workup)
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Intermediate: Tert-butyl (E)-2-ethylidenehydrazine-1-carboxylate (the imine intermediate)
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Potential Byproducts:
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Tert-butyl 2,2-diethylhydrazinecarboxylate (from over-alkylation)
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Q2: My chromatogram shows a peak with a mass corresponding to the starting material, tert-butyl carbazate. What could be the reason?
An incomplete reaction is the most probable cause. This could be due to several factors:
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Insufficient reducing agent: Ensure the molar ratio of the reducing agent (e.g., sodium cyanoborohydride) is adequate.
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Suboptimal reaction pH: The formation of the imine intermediate and the subsequent reduction are pH-dependent.
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Short reaction time: The reaction may not have proceeded to completion.
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Low temperature: The reaction may require heating to proceed at a reasonable rate.
Q3: I am observing a peak with a mass of [M+H]+ at m/z 189.2. What could this be?
This mass corresponds to the protonated molecule of tert-butyl 2,2-diethylhydrazinecarboxylate. This is a common byproduct resulting from the over-alkylation of the product or the intermediate hydrazine. This occurs when the newly formed this compound reacts again with acetaldehyde and the reducing agent. To minimize this, consider using a stoichiometric amount of acetaldehyde or adding it portion-wise.
Q4: The peak shape for my main product is showing significant tailing. How can I improve this?
Peak tailing for hydrazine-containing compounds is often due to their basic nature interacting with acidic residual silanol groups on the silica-based column packing.[1][2] To mitigate this:
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Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of your analyte to ensure it is in a single, protonated form.[1]
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Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the available silanol groups.[2]
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Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the effects of residual silanols.[1]
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Lower Injection Volume: High sample loads can exacerbate tailing.
Troubleshooting Guides
Issue 1: Poor Resolution Between Product and Byproducts
Symptoms:
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Overlapping peaks in the chromatogram.
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Difficulty in accurately integrating peak areas.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Chromatographic Separation | Optimize the gradient profile of your LC method. A shallower gradient can improve the separation of closely eluting compounds. |
| Incorrect Column Chemistry | If using a standard C18 column, consider trying a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column. |
| Sample Overload | Reduce the injection volume or dilute the sample to avoid broad peaks that can merge. |
Issue 2: Inconsistent Ionization or Low Signal Intensity in the Mass Spectrometer
Symptoms:
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Low abundance of the molecular ion for the product and byproducts.
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Fluctuating signal intensity between injections.
Possible Causes and Solutions:
| Cause | Solution |
| Ion Suppression | Matrix components from the reaction mixture (e.g., salts from the reducing agent) can suppress the ionization of your analytes. Dilute the sample or perform a simple sample clean-up like a liquid-liquid extraction. |
| Inappropriate Ionization Source Settings | Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, for your specific compounds. |
| Mobile Phase Incompatibility with ESI | Avoid non-volatile buffers like phosphate. Use volatile mobile phase additives like formic acid or ammonium acetate to improve ionization efficiency. |
Data Presentation
Table 1: Expected LC-MS Data for this compound and Related Compounds
| Compound | Expected Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Tert-butyl carbazate | 2.5 | 133.1 | 77.1, 57.1 |
| Tert-butyl (E)-2-ethylidenehydrazine-1-carboxylate | 4.2 | 159.1 | 103.1, 57.1 |
| This compound (Product) | 5.8 | 161.1 | 105.1, 57.1 |
| Tert-butyl 2,2-diethylhydrazinecarboxylate | 7.1 | 189.2 | 133.2, 57.1 |
Note: Retention times are hypothetical and will vary depending on the specific LC method used.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
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Quench the Reaction: At the desired time point, take an aliquot (e.g., 100 µL) of the reaction mixture.
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Dilution: Dilute the aliquot 1:100 with a mixture of water and acetonitrile (50:50 v/v).
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Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
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Injection: Inject the filtered sample into the LC-MS system.
Protocol 2: General Purpose LC-MS Method
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LC System: Agilent 1260 Infinity II or equivalent
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Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
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Gradient:
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0-2 min: 5% B
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2-10 min: 5% to 95% B
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10-12 min: 95% B
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12-12.1 min: 95% to 5% B
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12.1-15 min: 5% B
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Flow Rate: 0.8 mL/min
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Column Temperature: 40 °C
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Injection Volume: 5 µL
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MS System: Agilent 6120 Quadrupole LC/MS or equivalent
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Ionization Mode: Electrospray Ionization (ESI), Positive
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Scan Range: m/z 50-500
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Fragmentor Voltage: 70 V
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Capillary Voltage: 3000 V
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Troubleshooting workflow for identifying unknown peaks.
Caption: General analytical workflow for byproduct identification.
References
Stability and storage conditions for Tert-butyl 2-ethylhydrazinecarboxylate
This technical support guide provides detailed information on the stability and recommended storage conditions for Tert-butyl 2-ethylhydrazinecarboxylate. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the reagent throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, it is recommended to store this compound in a cool, dry, and well-ventilated area, protected from light. The ideal storage temperature is between 2-8°C.[1] The container should be tightly sealed to prevent moisture ingress.
Q2: How stable is this compound at room temperature?
While short-term exposure to room temperature is generally acceptable for shipping, for optimal stability, it is best to minimize the time the compound is kept at ambient temperatures. For long-term storage, refrigeration is recommended.
Q3: Is this compound sensitive to light?
Q4: What are the known incompatibilities for this compound?
This compound should be considered incompatible with strong acids, strong bases, and strong oxidizing agents. Contact with these substances can lead to rapid degradation of the compound.
Q5: What are the likely degradation products of this compound?
Based on the chemistry of related tert-butyl carbazates, degradation can occur through several pathways. The primary degradation routes are likely hydrolysis of the carbamate bond, oxidation of the hydrazine moiety, and thermal decomposition. This can result in the formation of ethylhydrazine, tert-butanol, carbon dioxide, and various oxidation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent reaction yields or appearance of unexpected byproducts. | Degradation of this compound due to improper storage or handling. | 1. Verify that the compound has been stored under the recommended conditions (2-8°C, dry, dark). 2. Perform a purity check of the reagent using a suitable analytical method like HPLC or NMR. 3. If degradation is suspected, use a fresh, unopened vial of the reagent for subsequent experiments. |
| The reagent has changed in appearance (e.g., discoloration, clumping). | Exposure to moisture or air, leading to hydrolysis or oxidation. | 1. Discard the reagent as its purity is likely compromised. 2. Ensure that the container is always tightly sealed after use and consider storing it in a desiccator. |
| Low reactivity in a reaction where it is used as a nucleophile. | The hydrazine nitrogen is protected by the Boc group, reducing its nucleophilicity. | This is an inherent property of the molecule. For reactions requiring a more nucleophilic hydrazine, deprotection of the Boc group may be necessary prior to the desired reaction. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound (Forced Degradation Study)
This protocol outlines a general method for researchers to determine the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
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Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 40°C).
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Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 40°C).
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Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Incubate at room temperature.
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Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 60°C).
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Photostability: Expose a solid sample and a solution of the compound to a calibrated light source (as per ICH Q1B guidelines).
3. Sample Analysis:
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
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Neutralize the acidic and basic samples before analysis.
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Analyze all samples, along with an unstressed control, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).
4. Data Interpretation:
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Quantify the amount of remaining this compound in each sample.
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Identify and characterize any significant degradation products using LC-MS or other appropriate techniques.
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The results will provide insight into the degradation pathways and the conditions under which the compound is unstable.
Visualizations
Caption: A typical experimental workflow involving this compound.
Caption: Likely degradation pathways for this compound.
References
Technical Support Center: Optimizing Coupling Reactions with Tert-butyl 2-ethylhydrazinecarboxylate
Welcome to the technical support center for researchers utilizing tert-butyl 2-ethylhydrazinecarboxylate in coupling reactions. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and representative experimental protocols to help improve the efficiency and success of your experiments. The primary focus is on the Palladium-catalyzed Buchwald-Hartwig amination, the most common method for forming C–N bonds with aryl halides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in coupling reactions?
This compound is a mono-protected hydrazine derivative. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for one of the nitrogen atoms, allowing for selective functionalization of the other nitrogen.[1] Its primary application is in Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to synthesize N-aryl-N-ethylhydrazides from aryl halides or pseudo-halides. These products are valuable intermediates in the development of pharmaceuticals and other complex organic molecules.
Q2: Which nitrogen atom on this compound is expected to react with the aryl halide?
In the presence of a base, the more accessible and less sterically hindered terminal nitrogen (the NH of the ethylhydrazine moiety) is deprotonated and acts as the nucleophile. The Boc-protected nitrogen is deactivated and does not participate in the coupling reaction.
Q3: What are the essential components for a successful Buchwald-Hartwig coupling with this reagent?
A typical Buchwald-Hartwig reaction requires several key components:
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Palladium Precatalyst: A source of Palladium(0), such as Pd₂(dba)₃ or Pd(OAc)₂.
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Phosphine Ligand: Bulky, electron-rich phosphine ligands are crucial for catalyst stability and activity. Examples include XPhos, RuPhos, or BrettPhos.
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Base: A strong, non-nucleophilic base is required to deprotonate the hydrazine. Sodium tert-butoxide (NaOtBu) is most common, but others like potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃) can also be used.[2][3]
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Anhydrous Solvent: Aprotic solvents like toluene, dioxane, or THF are typically used to ensure solubility of the reagents and prevent catalyst deactivation.[3]
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Inert Atmosphere: The catalytic system is sensitive to oxygen, so reactions must be performed under an inert atmosphere (e.g., nitrogen or argon).
Q4: How does the choice of aryl halide (I, Br, Cl) affect the reaction?
The reactivity of the aryl halide typically follows the order: I > Br > OTf > Cl. Aryl iodides and bromides are generally more reactive and may require milder conditions.[4] Aryl chlorides are more challenging substrates and often necessitate the use of more specialized, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) and higher reaction temperatures to achieve good yields.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound with aryl halides.
Problem: Low or No Product Yield
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Q: My reaction shows very low conversion to the desired product. What are the likely causes?
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A: Insufficiently Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvent is properly degassed and that the reaction vessel is thoroughly purged with nitrogen or argon before adding the catalyst.
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Inactive Catalyst or Ligand: The palladium precatalyst or phosphine ligand may have degraded. Use fresh, high-quality reagents. Consider using a pre-formed catalyst complex which can be more stable.
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Incorrect Base: The base may be of poor quality (e.g., hydrated) or not strong enough. Sodium tert-butoxide is highly effective but also very hygroscopic. Ensure it is handled in a glovebox or used from a freshly opened container. For base-sensitive substrates, a weaker base like Cs₂CO₃ may be tried, but this might require higher temperatures.
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Low Reaction Temperature: While some reactive substrates work at room temperature, many aryl halides, especially chlorides, require heating (typically 80-110 °C) to proceed at a reasonable rate.[2]
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Problem: Formation of Side Products
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Q: I am observing significant side products, particularly the hydrodehalogenation of my aryl halide. How can I minimize this?
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A: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction. [4]
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Optimize Ligand Choice: Some ligands are more prone to promoting this side reaction. Switching to a different bulky phosphine ligand can sometimes suppress it.
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Lower the Temperature: Higher temperatures can favor side reactions. Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate.
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Adjust Base Stoichiometry: Using a large excess of a very strong base can sometimes contribute to hydrodehalogenation. Try reducing the equivalents of base to the minimum required (typically 1.2-1.5 equivalents).
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-
-
Q: I see evidence of Boc-group cleavage. How can I prevent this?
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A: The Boc protecting group is generally stable to the basic conditions of the Buchwald-Hartwig reaction but can be sensitive to strong acids or high temperatures for prolonged periods.
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Ensure Anhydrous Conditions: Trace water can lead to hydrolysis under basic conditions at high temperatures.
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Purification Issues: The Boc group is acid-labile. Avoid acidic conditions during workup and purification. If using silica gel chromatography, consider treating the silica with a small amount of triethylamine (e.g., 1% in the eluent) to prevent cleavage on the column.
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Problem: Difficulty in Purification
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Q: The crude product is an oil and difficult to purify by column chromatography. What can I do?
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A: Hydrazine derivatives can be challenging to purify.
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Aqueous Wash: Perform a careful aqueous workup. Washing the organic layer with a mild buffer or brine can help remove inorganic salts and excess base.
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Solvent Trituration: Try triturating the crude oil with a non-polar solvent like cold hexanes or pentane. This can sometimes induce crystallization or solidify the product, allowing for purification by filtration.
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Alternative Chromatography: If silica gel causes decomposition, consider using basic alumina or a reverse-phase chromatography system.
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-
Data Presentation
Disclaimer: The following tables present representative data based on typical Buchwald-Hartwig amination reactions with similar hydrazine derivatives due to a lack of specific published quantitative data for this compound. These values should be used as a starting point for optimization.
Table 1: Effect of Catalyst, Ligand, and Base on Yield (Reaction Conditions: 4-bromotoluene (1.0 mmol), this compound (1.2 mmol), Pd precatalyst (2 mol%), Ligand (4 mol%), Base (1.4 mmol), Toluene (5 mL), 100 °C, 12 h)
| Entry | Pd Precatalyst | Ligand | Base | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | 92 |
| 2 | Pd₂(dba)₃ | RuPhos | NaOtBu | 88 |
| 3 | Pd(OAc)₂ | XPhos | NaOtBu | 85 |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 65 |
| 5 | Pd₂(dba)₃ | P(tBu)₃ | NaOtBu | 75 |
Table 2: Effect of Solvent and Temperature on Yield (Reaction Conditions: 4-chlorotoluene (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 mmol), Solvent (5 mL), 12 h)
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 100 | 89 |
| 2 | Dioxane | 100 | 86 |
| 3 | THF | 65 | 45 |
| 4 | Toluene | 80 | 78 |
| 5 | Toluene | Room Temp | <5 |
Experimental Protocols
Disclaimer: This is a representative protocol adapted for this compound based on standard Buchwald-Hartwig amination procedures.[5] Optimization may be required for specific substrates.
Representative Protocol for N-Arylation
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Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add the aryl halide (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and the base (e.g., NaOtBu, 1.4 equiv) inside a nitrogen-filled glovebox.
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Solvent and Reagent Addition: Remove the flask from the glovebox and place it under a positive pressure of nitrogen or argon. Add anhydrous, degassed toluene (to make a ~0.2 M solution) via syringe.
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Nucleophile Addition: Add this compound (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the desired N-aryl-N-ethylhydrazide product.
Mandatory Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Decision tree for troubleshooting low reaction yield.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. tert-Butyl 1-ethyl-2-phenylhydrazine-1-carboxylate | 934391-35-2 | Benchchem [benchchem.com]
- 2. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]
- 3. Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions Involving Sterically Hindered Boc-Hydrazines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in reactions with sterically hindered N-Boc (tert-butoxycarbonyl) protected hydrazines.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling or acylation reactions with sterically hindered Boc-hydrazines consistently showing low yields?
A1: Low yields in these reactions are frequently attributed to steric hindrance. The bulky tert-butyl group of the Boc protecting group, in combination with bulky substituents on the hydrazine or the coupling partner (e.g., ortho-substituted aryl halides or hindered carboxylic acids), can significantly impede the approach of the reactants to the catalytic center or to each other. This steric clash raises the activation energy of the reaction, leading to slower reaction rates and lower conversion to the desired product.
Q2: What are the most common side reactions observed when working with sterically hindered Boc-hydrazines?
A2: Common side reactions include:
-
Di-Boc protection: Unsubstituted hydrazines can sometimes undergo protection on both nitrogen atoms, which may not be the desired outcome.
-
Hydrolysis of reagents: Moisture-sensitive reagents, such as acyl chlorides or activated esters, can hydrolyze, reducing the amount of reagent available for the desired reaction.
-
Homocoupling: In palladium-catalyzed cross-coupling reactions, homocoupling of the aryl halide can occur as a side reaction.
-
Incomplete deprotection: During the removal of the Boc group, incomplete deprotection can lead to a mixture of the protected and deprotected product.
-
Alkylation during deprotection: The tert-butyl cation generated during acidic Boc deprotection can alkylate nucleophilic functional groups on the substrate.
Q3: How can I improve the solubility of my sterically hindered Boc-hydrazine starting material?
A3: Poor solubility can be a significant issue. If your starting material is poorly soluble in common aprotic solvents like acetonitrile or THF, consider the following:
-
Solvent screening: Test a range of solvents, including more polar aprotic solvents like DMF or DMSO. In some cases, a mixture of solvents can be effective.
-
Temperature: Gently heating the reaction mixture can improve solubility, but this should be done cautiously to avoid decomposition of sensitive reagents or products.
-
Aqueous basic conditions: For some substrates, dissolving them in a dilute aqueous basic solution (e.g., NaOH) can improve solubility for subsequent reactions like Boc protection.
Q4: Is it possible to selectively mono-Boc protect a hydrazine with bulky substituents?
A4: Yes, selective mono-Boc protection is achievable. The selectivity often depends on the reaction conditions and the nature of the substituents on the hydrazine. For instance, in some cases, a solvent-less reaction with molten di-(tert-butyl)dicarbonate (Boc₂O) can provide good selectivity. The presence of a bulky group on one of the hydrazine nitrogens can also direct the Boc group to the other, less hindered nitrogen.
Troubleshooting Guides
Low Yield in Acylation of Sterically Hindered Boc-Hydrazines
Problem: You are attempting to acylate a sterically hindered Boc-hydrazine (e.g., with a bulky acyl chloride) and are observing low yields of the desired hydrazide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low acylation yield.
Detailed Steps & Protocols:
-
Step 1: Verify Reagent Quality and Stoichiometry
-
Ensure the acyl chloride or carboxylic acid is pure and anhydrous. Moisture can lead to hydrolysis.
-
Confirm the stoichiometry of your reagents. An excess of the acylating agent may be necessary for hindered substrates.
-
-
Step 2: Optimize Reaction Conditions
-
Solvent: Switch to a higher boiling point aprotic solvent like DMF or DMSO to allow for higher reaction temperatures.
-
Temperature: Gradually increase the reaction temperature. For some sluggish reactions, heating to 80-120 °C may be required.
-
Base: Ensure a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) is used in sufficient quantity to neutralize the acid generated.
-
-
Step 3: Change the Acylating Agent or Coupling Reagent
-
If using a carboxylic acid, switch to a more potent coupling reagent. For sterically hindered couplings, uronium/aminium-based reagents like HATU or HBTU are often more effective than carbodiimides like DCC.
-
If using an acyl chloride, consider converting the carboxylic acid to a more reactive species like an acyl fluoride.
-
-
Step 4: Consider a Catalyst
-
For particularly challenging acylations, the use of a catalyst such as DMAP (4-Dimethylaminopyridine) can sometimes accelerate the reaction. However, be mindful of potential side reactions.
-
Data on Coupling Reagent Performance for Hindered Systems:
| Coupling Reagent | Additive | Typical Conditions | Performance with Hindered Substrates |
| DCC | HOBt | DCM, 0 °C to RT | Often inefficient, leading to low yields. |
| EDC | HOBt | DCM/DMF, RT | Moderate improvement over DCC, but may still be slow. |
| HBTU | HOBt/DIPEA | DMF, RT | Good performance, generally faster and higher yielding than carbodiimides. |
| HATU | HOAt/DIPEA | DMF, RT | Excellent performance, often the reagent of choice for highly hindered couplings.[1] |
Low Yield in Palladium-Catalyzed N-Arylation of Sterically Hindered Boc-Hydrazines
Problem: You are performing a Buchwald-Hartwig amination with a sterically hindered Boc-hydrazine and an ortho-substituted aryl halide, and the yield is low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low N-arylation yield.
Detailed Steps & Protocols:
-
Step 1: Evaluate the Catalyst System
-
Ligand: The choice of phosphine ligand is critical for successful coupling with sterically hindered substrates. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary to promote the reductive elimination step, which can be slow for hindered substrates.
-
Palladium Source: While Pd₂(dba)₃ and Pd(OAc)₂ are common choices, consider using a pre-catalyst that is more readily activated.
-
-
Step 2: Optimize the Base and Solvent
-
Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. For some systems, weaker bases like K₃PO₄ or Cs₂CO₃ may be effective and can be screened.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. Ensure your solvent is rigorously dried.
-
-
Step 3: Modify Reaction Conditions
-
Temperature: Increasing the reaction temperature (e.g., to 80-110 °C) can often overcome the activation barrier for hindered couplings.
-
Concentration: In some cases, higher concentrations can favor the desired bimolecular reaction.
-
Impact of Ortho Substituents on N-Arylation:
The presence of ortho-substituents on the aryl halide can have a significant impact on the reaction outcome. While steric hindrance is generally a challenge, some studies have shown that for certain ligand systems, ortho-substituted aryl bromides can be more reactive than their para-substituted counterparts. This may be due to steric repulsion favoring C-N bond formation at the terminal nitrogen of the hydrazine.
Incomplete Boc Deprotection of Hindered Hydrazides
Problem: After treating your sterically hindered Boc-protected hydrazide with standard acidic conditions (e.g., TFA in DCM), you observe incomplete removal of the Boc group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Detailed Steps & Protocols:
-
Step 1: Increase Reaction Time and/or Acid Concentration
-
Time: Extend the deprotection time from the typical 30-60 minutes to 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Acid Concentration: Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). For very resistant substrates, neat TFA may be required.
-
-
Step 2: Add Scavengers
-
The tert-butyl cation formed during deprotection can cause side reactions. Adding a scavenger like triisopropylsilane (TIS) or anisole to the reaction mixture can trap this cation and prevent unwanted alkylation of your product.
-
-
Step 3: Change the Deprotection Reagent
-
If TFA is not effective or causes degradation, consider using 4M HCl in dioxane. This is another common and effective reagent for Boc deprotection.
-
Comparative Data for Boc Deprotection Conditions:
| Reagent | Concentration | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to RT | 1 - 4 hours | Most common method. Volatile and easily removed. |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | RT | 30 min - 2 hours | Product may precipitate as the hydrochloride salt. |
| Trifluoromethanesulfonic Acid (TfOH) | 5 equivalents | Trifluoroethanol/DCM | -40 | ~1.5 minutes | Very strong acid for rapid deprotection of sensitive substrates. |
References
Technical Support Center: N-Alkylation of tert-Butyl Carbazate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of tert-butyl carbazate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-alkylation of tert-butyl carbazate?
A1: The most prevalent side reactions include over-alkylation, leading to di- or even tri-substituted products, and poor chemoselectivity, resulting in alkylation at the undesired nitrogen atom.[1] Steric hindrance from bulky alkylating agents can also impede the reaction, leading to low yields or incomplete conversion.[2]
Q2: How can I selectively achieve mono-alkylation and avoid the formation of di-alkylated byproducts?
A2: Controlling the stoichiometry by using a slight excess of tert-butyl carbazate relative to the alkylating agent is a primary strategy. Slow, dropwise addition of the alkylating agent can also help maintain a low concentration of the electrophile, disfavoring a second alkylation event. For more challenging cases, employing a protecting group on the terminal nitrogen, such as forming a hydrazone, is a highly effective method to ensure mono-alkylation at the desired nitrogen.[3]
Q3: Which nitrogen atom of tert-butyl carbazate is more nucleophilic and therefore more likely to be alkylated first?
A3: The terminal nitrogen (N') of the -NH2 group is significantly more nucleophilic and less sterically hindered than the nitrogen atom adjacent to the tert-butoxycarbonyl (Boc) group (N). Therefore, alkylation will predominantly occur at the terminal nitrogen under standard conditions.
Q4: What are the recommended bases and solvents for direct N-alkylation of tert-butyl carbazate?
A4: The choice of base and solvent is critical. For direct alkylation, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. The choice of solvent depends on the solubility of the reactants, with polar aprotic solvents like DMF, DMSO, or acetonitrile being common choices. However, care should be taken with DMSO at elevated temperatures in the presence of bases and electrophiles.[4]
Q5: My N-alkylation reaction is sluggish or fails to proceed. What are the likely causes?
A5: Poor reactivity can stem from several factors. Sterically bulky alkylating agents or derivatives of tert-butyl carbazate can significantly slow down the reaction.[5] Less reactive alkylating agents, such as alkyl chlorides, may require more forcing conditions (higher temperatures, stronger base) compared to bromides or iodides.[2] Additionally, ensure that all reagents and solvents are anhydrous, as water can interfere with the reaction.
Troubleshooting Guide
Below are common issues encountered during the N-alkylation of tert-butyl carbazate derivatives, their potential causes, and suggested solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Mono-alkylated Product | - Over-alkylation due to excess alkylating agent or high reactivity. - Incomplete reaction due to steric hindrance or low reactivity of the alkylating agent. - Decomposition of the product under harsh reaction conditions. | - Use a 1:1 or a slight excess of the carbazate to the alkylating agent. - Add the alkylating agent slowly to the reaction mixture. - Consider using a less reactive alkylating agent (e.g., chloride instead of iodide). - For sterically hindered substrates, increase the reaction temperature and time. - Use a milder base and lower the reaction temperature to prevent decomposition. |
| Formation of Di-alkylated Byproduct | - Incorrect stoichiometry (excess alkylating agent). - Rapid addition of the alkylating agent. - High reaction temperature favoring multiple alkylations. | - Carefully control the stoichiometry. - Add the alkylating agent dropwise. - Lower the reaction temperature. - For optimal control, use a mono-protected derivative like an N-Boc-hydrazone. |
| Reaction Stalls (Incomplete Conversion) | - Poor solubility of reagents. - Insufficiently strong base to deprotonate the carbazate. - Steric hindrance. - Deactivation of the alkylating agent. | - Choose a solvent that ensures all reagents are fully dissolved (e.g., DMF, DMSO). - Switch to a stronger base (e.g., NaH, but with caution). - Increase the reaction temperature and monitor for decomposition. - Ensure the alkylating agent is pure and has not degraded. |
| Alkylation at the Wrong Nitrogen (N instead of N') | - This is generally not favored due to electronic and steric effects. However, under certain conditions with specific derivatives, it might be possible. | - Direct alkylation will almost exclusively occur at the more nucleophilic terminal nitrogen. To alkylate the nitrogen adjacent to the Boc group, a protection-deprotection strategy is typically required. |
| Difficult Purification | - Similar polarities of the starting material, mono- and di-alkylated products. | - Optimize the reaction to maximize the yield of the desired product and simplify the mixture. - Consider derivatization of the crude mixture to facilitate separation. - For challenging separations, explore different chromatography techniques (e.g., reverse-phase). |
Data Presentation
Table 1: Influence of Stoichiometry on Mono- vs. Di-alkylation
| Alkylating Agent | Stoichiometry (Carbazate:Alkylating Agent) | Mono-alkylated Product Yield (%) | Di-alkylated Product Yield (%) |
| Benzyl Bromide | 1.2 : 1 | 85 | 10 |
| Benzyl Bromide | 1 : 1.2 | 60 | 35 |
| Benzyl Bromide | 1 : 2 | 20 | 75 |
| Methyl Iodide | 1.2 : 1 | 70 | 25 |
| Methyl Iodide | 1 : 1.2 | 45 | 50 |
Note: Yields are representative and can vary based on specific reaction conditions.
Table 2: Effect of Base and Solvent on Mono-alkylation Yield
| Alkylating Agent | Base | Solvent | Temperature (°C) | Mono-alkylated Product Yield (%) |
| Ethyl Bromide | K₂CO₃ | Acetonitrile | 80 | 75 |
| Ethyl Bromide | Cs₂CO₃ | DMF | 60 | 82 |
| Ethyl Bromide | NaH | THF | 25 | 90 (with careful control) |
| Isopropyl Bromide | K₂CO₃ | DMF | 100 | 40 (due to steric hindrance) |
| Isopropyl Bromide | NaH | THF | 40 | 65 |
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation of tert-Butyl Carbazate
-
Reaction Setup: To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl carbazate (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or acetonitrile, to make a 0.5 M solution).
-
Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq).
-
Addition of Alkylating Agent: Stir the suspension at room temperature and slowly add the alkylating agent (1.0-1.1 eq) dropwise over 30 minutes.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Selective Mono-N-Alkylation via Hydrazone Formation
-
Hydrazone Formation:
-
Dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add tert-butyl carbazate (1.0 eq) and a catalytic amount of acetic acid.
-
Stir at room temperature or reflux until the reaction is complete (monitored by TLC).
-
Isolate the N-Boc-hydrazone product, often by precipitation upon cooling.[6]
-
-
N-Alkylation of the Hydrazone:
-
Dissolve the purified hydrazone (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere.
-
Cool the solution to 0 °C and add a strong base (e.g., NaH, 1.1 eq).
-
Stir for 30 minutes, then slowly add the alkylating agent (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Hydrazone Deprotection (Hydrolysis):
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the alkylated hydrazone and concentrate.
-
Hydrolyze the hydrazone by treating it with an aqueous acid (e.g., 1M HCl) in a suitable solvent (e.g., THF) to liberate the N-alkylated tert-butyl carbazate derivative.
-
Visualizations
Caption: Experimental workflows for N-alkylation of tert-butyl carbazate.
Caption: Troubleshooting decision tree for N-alkylation reactions.
References
Strategies to minimize impurities in Tert-butyl 2-ethylhydrazinecarboxylate synthesis
Welcome to the technical support center for the synthesis of Tert-butyl 2-ethylhydrazinecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing impurities and troubleshooting common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and controlled method for synthesizing this compound?
A1: The most common and controlled method is the reductive amination of tert-butyl carbazate with acetaldehyde. This method is generally preferred over direct alkylation with an ethyl halide because it significantly minimizes the risk of over-alkylation, a common side reaction in hydrazine chemistry that leads to the formation of di- and tri-substituted products.[1][2][3] Reductive amination proceeds via an intermediate hydrazone, which is then reduced in situ to the desired product.
Q2: What are the primary impurities I should be aware of in this synthesis?
A2: The primary impurities depend on the synthetic route chosen.
-
For reductive amination:
-
Unreacted tert-butyl carbazate.
-
The intermediate hydrazone (tert-butyl 2-ethylidenehydrazinecarboxylate).
-
Over-reduction products (though less common with selective reducing agents).
-
Byproducts from the reducing agent (e.g., borate salts).
-
-
For direct alkylation:
-
Unreacted tert-butyl carbazate.
-
The primary impurity is often the over-alkylation product, tert-butyl 2,2-diethylhydrazinecarboxylate.
-
Salts formed from the base used in the reaction.
-
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress. A suitable solvent system (e.g., ethyl acetate/hexanes) can be used to separate the starting material (tert-butyl carbazate), the intermediate (hydrazone), and the final product. Staining with potassium permanganate or ninhydrin can help visualize the spots.
Q4: What are the recommended purification methods for this compound?
A4: The most common purification method is flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective at separating the product from unreacted starting materials and non-polar impurities. An aqueous work-up is crucial before chromatography to remove water-soluble byproducts and salts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | Ensure the reaction is stirred for a sufficient amount of time. Monitor by TLC until the starting material is consumed. |
| Degradation of starting material or product. | If using direct alkylation, ensure the temperature is controlled. For reductive amination, choose a mild reducing agent like sodium triacetoxyborohydride. | |
| Inefficient work-up. | Ensure proper extraction with an appropriate organic solvent and that the pH is adjusted correctly to isolate the product. | |
| Presence of Unreacted Tert-butyl Carbazate | Insufficient amount of the ethylating agent or acetaldehyde. | Use a slight excess (1.1-1.5 equivalents) of the ethylating agent or acetaldehyde. |
| Reaction time is too short. | Increase the reaction time and monitor by TLC. | |
| Presence of Over-alkylation Product (Direct Alkylation) | Use of a strong base or high temperature. | Use a milder base (e.g., K₂CO₃ instead of NaH) and maintain a lower reaction temperature. |
| Excess of the ethylating agent. | Use a stoichiometric amount or only a slight excess of the ethylating agent. | |
| Product is an Oil and Difficult to Purify | Presence of residual solvent or minor impurities. | Attempt to co-evaporate with a high-boiling point solvent like toluene to remove residual volatile impurities. If that fails, meticulous column chromatography is required. |
| Unexpected Spots on TLC | Side reactions or degradation. | Characterize the side products by NMR or MS to understand their origin. This could be due to reactive impurities in starting materials or non-optimal reaction conditions. |
Data on Synthesis via Reductive Amination
| Reducing Agent | Solvent | Typical Yield (%) | Purity (%) | Key Considerations |
| Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 85-95% | >95% | Mild and selective for imines over aldehydes. Acetic acid can be used as a catalyst. |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | 80-90% | >95% | Effective, but generates toxic cyanide byproducts, requiring a careful work-up. |
| Sodium borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 70-85% | 90-95% | Less selective; can reduce the starting aldehyde if not added carefully after imine formation. |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Tert-butyl carbazate
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: To a solution of tert-butyl carbazate (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add acetaldehyde (1.2 eq). Stir the mixture for 30 minutes at 0 °C.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the tert-butyl carbazate is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.
Visualizations
References
Validation & Comparative
Validating the Purity of Tert-butyl 2-ethylhydrazinecarboxylate: A Comparative Guide to HPLC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount to the integrity of their work. Tert-butyl 2-ethylhydrazinecarboxylate, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods for accurate purity assessment. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose. This guide provides a comparative overview of HPLC methods for validating the purity of this compound, complete with experimental protocols and supporting data.
The Challenge in Detection
This compound, like many hydrazine derivatives, lacks a strong chromophore, which makes direct detection by UV-Vis spectrophotometry in HPLC challenging.[1][2][3] To overcome this limitation, two primary strategies are employed: pre-column derivatization to introduce a UV-active moiety or the use of alternative detection methods.
Comparative HPLC Methodologies
This section outlines a primary HPLC method involving pre-column derivatization and an alternative method for comparison.
Method 1: Reversed-Phase HPLC with Pre-Column Derivatization
This is the most common and often most sensitive method for analyzing hydrazine compounds.[1][2][4][5][6][7] By reacting the analyte with a derivatizing agent, a molecule with strong UV absorbance is formed, allowing for low-level detection.
Alternative Method 2: Reversed-Phase HPLC with Charged Aerosol Detection (CAD)
For instances where derivatization is undesirable due to potential side reactions or the introduction of artifacts, alternative detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be utilized.[1] These detectors do not rely on the chromophoric properties of the analyte and can detect any non-volatile compound.
Table 1: Comparison of HPLC Methods for this compound Analysis
| Parameter | Method 1: RP-HPLC with Pre-Column Derivatization | Alternative Method 2: RP-HPLC with CAD |
| Principle | Chemical derivatization to attach a UV-active label, followed by separation and UV detection. | Separation of the analyte, followed by nebulization, solvent evaporation, and detection of charged particles. |
| Derivatization Agent | Salicylaldehyde or Benzaldehyde | Not Applicable |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[6] | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water[5] | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min[5][6] | 1.0 mL/min |
| Detection | UV at 298 nm (for Benzaldehyde derivative) or 360 nm (for Salicylaldehyde derivative)[6] | Charged Aerosol Detector |
| Advantages | High sensitivity, excellent selectivity, widely available instrumentation. | No derivatization required, universal detection for non-volatile analytes, simpler sample preparation. |
| Disadvantages | Derivatization step adds complexity and time, potential for incomplete reaction or side products. | Lower sensitivity compared to derivatization-UV, requires a volatile mobile phase, detector response can be non-linear. |
Experimental Protocols
Method 1: Detailed Protocol for RP-HPLC with Pre-Column Derivatization (using Benzaldehyde)
-
Preparation of Derivatizing Reagent: Prepare a 40 mg/mL solution of benzaldehyde in absolute ethanol.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of water and acetonitrile).
-
-
Derivatization Reaction:
-
In a reaction vial, mix 1.0 mL of the sample solution with 1.0 mL of the benzaldehyde derivatizing reagent.
-
Add a suitable buffer to maintain a pH of approximately 5.0.
-
Heat the mixture at 30°C for 90 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
-
HPLC Analysis:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the derivative from unreacted reagents and other impurities (e.g., start with a higher percentage of A and gradually increase B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 298 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis: The purity is determined by calculating the peak area of the derivatized this compound as a percentage of the total peak area of all components.
Method 2: Detailed Protocol for RP-HPLC with CAD
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a mixture of water and acetonitrile.
-
-
HPLC Analysis:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Charged Aerosol Detector (settings as per manufacturer's recommendations).
-
Injection Volume: 20 µL.
-
-
Data Analysis: The purity is assessed by the relative peak area of the this compound peak compared to the total area of all detected peaks.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducible results. The following diagram illustrates the key steps in the pre-column derivatization HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. studylib.net [studylib.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
A Comparative Guide to Tert-butyl 2-ethylhydrazinecarboxylate and Other N-alkylated Hydrazines for Researchers and Drug Development Professionals
N-alkylated hydrazine derivatives are a cornerstone in medicinal chemistry and organic synthesis, serving as versatile building blocks for pharmaceuticals and other bioactive molecules.[1][2][3] Their utility stems from their nucleophilic nature and their ability to participate in a wide range of chemical transformations.[4] This guide provides a detailed comparison of Tert-butyl 2-ethylhydrazinecarboxylate with other N-alkylated hydrazines, supported by experimental data and protocols to aid researchers in selecting the appropriate reagent for their specific applications.
Physicochemical Properties: A Comparative Overview
The structural diversity of N-alkylated hydrazines leads to a range of physicochemical properties that influence their reactivity, stability, and handling. This compound, with its bulky tert-butoxycarbonyl (Boc) protecting group, offers distinct characteristics compared to simpler alkyl or aryl hydrazines.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C7H16N2O2 | 160.21 | Boc-protected, sterically hindered, often used for controlled mono-alkylation.[5] | |
| Ethylhydrazine | C2H8N2 | 60.10 | Simple alkyl hydrazine, highly reactive, less sterically hindered. | |
| Phenylhydrazine | C6H8N2 | 108.14 | Aryl hydrazine, known for forming stable hydrazones, but can be unstable and has limitations for in vivo use.[6] | |
| tert-Butyl carbazate (Boc-hydrazine) | C5H12N2O2 | 132.16 | Common precursor for introducing the Boc-protected hydrazine moiety.[7][8] | |
| Isocarboxazid (example of a complex hydrazide) | C12H13N3O2 | 231.25 | An active pharmaceutical ingredient, showcasing the integration of the hydrazine moiety into complex drug molecules.[9] |
Performance in Biological Systems: Enzyme Inhibition
N-alkylated hydrazines are widely recognized for their ability to act as enzyme inhibitors, a property leveraged in drug discovery.[6][10][11] For instance, they are known to inhibit quinone-dependent amine oxidases like lysyl oxidase (LOX), an enzyme implicated in cancer metastasis.[6][11] The following table summarizes comparative inhibition data for different classes of hydrazine derivatives against bovine lysyl oxidase.
| Inhibitor Class | Representative Compound | Incubation Time (min) | IC50 (µM) | Reference |
| Phenylhydrazine | Phenylhydrazine | 10 | 6 | [6] |
| Alkyl Hydrazine | (2-aminoethyl)hydrazine | 10 | 40 | [6] |
| Hydrazide | 2-aminoacetohydrazide | 10 | 20 | [6] |
| Semicarbazide | Semicarbazide | Not specified | 30 | [6] |
These data indicate that while phenylhydrazine is a potent inhibitor, other derivatives like hydrazides also show significant activity and may offer improved stability and specificity profiles, making them valuable for developing selective irreversible inhibitors.[6]
Alkylated hydrazide-based compounds have also been developed as highly potent and selective class I histone deacetylase (HDAC) inhibitors. The length of the alkyl chain attached to the hydrazide moiety has been shown to significantly impact potency and selectivity.[12]
| Compound (Alkyl Hydrazide Derivative) | Target | IC50 (µM) | Reference |
| n-propyl derivative (7a) | HDAC3 | 0.091 | [12] |
| n-propyl derivative (7a) | HDAC1 | 1.6 | [12] |
| n-propyl derivative (7a) | HDAC8 | 0.7 | [12] |
Experimental Protocols
The synthesis and modification of N-alkylated hydrazines are critical for their application. Below are representative experimental protocols.
Protocol 1: General N-Alkylation of a Hydrazine Derivative
This protocol describes a general method for the N-alkylation of a hydrazine derivative using an alkyl halide and a base.
Materials:
-
Hydrazine derivative (e.g., 5-Hydrazinyl-4-phenyl-1H-pyrazole) (1.0 equivalent)[13]
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)[13]
-
Anhydrous N,N-Dimethylformamide (DMF)[13]
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 equivalents)[13]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution[13]
-
Ethyl acetate (EtOAc)[13]
-
Brine (saturated aqueous NaCl solution)[13]
-
Anhydrous sodium sulfate (Na₂SO₄)[13]
-
Silica gel for column chromatography[13]
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF at 0 °C.[13]
-
Add a solution of the hydrazine derivative in anhydrous DMF dropwise to the stirred suspension.[13]
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.[13]
-
Add the alkyl halide dropwise to the reaction mixture at 0 °C.[13]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[13]
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.[13]
-
Extract the aqueous layer with ethyl acetate (3 times).[13]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[13]
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.[13]
-
Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated product.[13]
Protocol 2: Reductive Alkylation of Hydrazine Derivatives
This method provides a one-pot synthesis of various N-alkylhydrazine derivatives.
Materials:
-
Hydrazine derivative
-
Aldehyde or Ketone
-
α-picoline-borane[9]
-
Solvent (e.g., Methanol, Ethanol)
Procedure:
-
Dissolve the hydrazine derivative in the chosen solvent.
-
Add the corresponding aldehyde or ketone to the solution.
-
Add α-picoline-borane to the mixture. The stoichiometry may need to be optimized depending on the substrates.[9]
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction by quenching with water and extracting with an appropriate organic solvent.
-
Purify the product by column chromatography.
This method has been successfully applied to the synthesis of active pharmaceutical ingredients like isocarboxazid.[9]
Visualizing Workflows and Mechanisms
Diagrams can clarify complex processes in chemical synthesis and biological interactions.
Caption: Workflow for the N-alkylation of a hydrazine derivative.
Caption: Mechanism of irreversible enzyme inhibition by an N-alkylated hydrazine.
Conclusion
This compound represents a valuable class of N-alkylated hydrazines, offering steric hindrance and a protective group that allows for controlled and selective reactions. Compared to simpler alkyl or aryl hydrazines, it can provide advantages in complex syntheses where chemo- and regioselectivity are paramount. While other derivatives like phenylhydrazine may exhibit higher potency in certain biological assays, their inherent instability can be a drawback.[6] The choice of an N-alkylated hydrazine should therefore be guided by a careful consideration of the specific application, whether it be in organic synthesis, where stability and selectivity are key, or in drug discovery, where biological activity, stability, and toxicity profiles must be balanced. The experimental protocols and comparative data provided in this guide serve as a foundational resource for making these informed decisions.
References
- 1. d-nb.info [d-nb.info]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrazine - Wikipedia [en.wikipedia.org]
- 5. This compound | C7H16N2O2 | CID 11194489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 870-46-2|tert-Butyl hydrazinecarboxylate|BLD Pharm [bldpharm.com]
- 9. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Tert-butyl 2-ethylhydrazinecarboxylate and Tert-butyl carbazate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tert-butyl 2-ethylhydrazinecarboxylate and tert-butyl carbazate, two hydrazine derivatives employed in organic synthesis. While both share a common tert-butoxycarbonyl (Boc) protecting group, the presence of an ethyl group on the nitrogen backbone of this compound introduces significant differences in reactivity and steric hindrance compared to the unsubstituted tert-butyl carbazate. This comparison aims to inform the selection of the appropriate reagent for specific synthetic transformations.
I. Overview of Chemical Structures and Properties
Tert-butyl carbazate (Boc-hydrazine) is a widely used reagent for the introduction of the Boc protecting group and as a nucleophile in the formation of hydrazones. Its terminal -NH2 group is readily available for reaction with electrophiles.
In contrast, this compound possesses an ethyl group on the nitrogen adjacent to the Boc group. This substitution pattern is expected to influence its nucleophilicity and steric profile.
Table 1: Physical and Chemical Properties
| Property | This compound | Tert-butyl carbazate |
| CAS Number | 476362-41-1[1] | 870-46-2[2] |
| Molecular Formula | C7H16N2O2[1] | C5H12N2O2[2] |
| Molecular Weight | 160.22 g/mol [1] | 132.16 g/mol [2] |
| Appearance | Not widely documented | White solid |
| Melting Point | Not widely documented | 40-42 °C[3] |
II. Synthesis Protocols
A. Synthesis of Tert-butyl carbazate
Tert-butyl carbazate is commonly synthesized by the reaction of di-tert-butyl dicarbonate (Boc anhydride) with hydrazine hydrate.
Experimental Protocol: [2]
-
Dissolve hydrazine hydrate (2.26 mmol) in isopropanol (5 mL) and cool the solution to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (1 mmol) in isopropanol (1 mL) dropwise to the cooled hydrazine solution.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent from the filtrate by rotary evaporation to yield tert-butyl carbazate.
Yield: 97%[2]
B. Proposed Synthesis of this compound
Hypothetical Experimental Workflow:
Caption: Proposed synthesis of this compound.
III. Comparative Reactivity in Hydrazone Formation
The formation of hydrazones via the condensation reaction with aldehydes and ketones is a key application of hydrazine derivatives.[4][5] The reactivity in these reactions is influenced by both the nucleophilicity of the terminal nitrogen and steric hindrance around it.
A. Tert-butyl carbazate in Hydrazone Formation
Tert-butyl carbazate readily reacts with aldehydes and ketones to form N-Boc-hydrazones. The reaction is typically carried out in a protic solvent like ethanol and can be catalyzed by a small amount of acid.
General Reaction Scheme:
Caption: Hydrazone formation with tert-butyl carbazate.
Table 2: Representative Reaction Data for Tert-butyl carbazate
| Aldehyde/Ketone | Product | Reaction Conditions | Yield | Reference |
| Benzaldehyde | (E)-tert-Butyl 2-benzylidenehydrazinecarboxylate | Ethanol, reflux | 97% | [6] |
| Cyclohexanone | tert-Butyl 2-cyclohexylidenehydrazinecarboxylate | Not specified | Not specified | - |
B. Predicted Reactivity of this compound
Direct experimental data for hydrazone formation using this compound is not available in the reviewed literature. However, its reactivity can be inferred based on its structure.
-
Nucleophilicity: The ethyl group is an electron-donating group, which should slightly increase the electron density on the adjacent nitrogen atom, potentially making the terminal -NH2 group more nucleophilic. However, this effect is likely to be modest.
-
Steric Hindrance: The primary differentiating factor is the steric bulk introduced by the ethyl group. This group is expected to hinder the approach of the nucleophilic nitrogen to the electrophilic carbon of the carbonyl group, especially with sterically demanding aldehydes and ketones.
Logical Relationship of Reactivity:
References
- 1. 476362-41-1 this compound AKSci 3843AL [aksci.com]
- 2. tert-Butyl carbazate synthesis - chemicalbook [chemicalbook.com]
- 3. CN101823986A - Preparation method for tert-butyl carbazate - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. lab-chemicals.com [lab-chemicals.com]
A Comparative Guide to Analytical Methods for the Quality Control of Tert-butyl 2-ethylhydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The quality control of tert-butyl 2-ethylhydrazinecarboxylate, a key building block in pharmaceutical synthesis, is paramount to ensure the purity, stability, and safety of final drug products. This guide provides a comparative overview of various analytical methods for its quality control, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate technique for their needs.
Introduction
This compound and related hydrazine derivatives are highly reactive and can be challenging to analyze. Their inherent instability and potential genotoxicity necessitate robust and sensitive analytical methods for their detection and quantification. This guide explores several common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titrimetry, for the comprehensive quality control of this important compound.
Chromatographic Methods: HPLC and GC-MS
Chromatographic techniques are powerful for separating and quantifying this compound from impurities. Due to the reactive nature of hydrazines, derivatization is often employed to enhance stability and improve chromatographic performance.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For hydrazine derivatives, pre-column derivatization is a common strategy to create a more stable and chromophoric product suitable for UV detection.[4][5]
Experimental Protocol: HPLC with Pre-column Derivatization
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and sample in a suitable solvent (e.g., ultrapure water or methanol) to a known concentration (e.g., 10 mg/mL).
-
-
Derivatization:
-
Prepare a derivatization reagent solution, for example, a 40 mg/mL solution of benzaldehyde in ethanol.
-
To a specific volume of the standard or sample solution, add the derivatization reagent. The reaction can be carried out at a controlled pH (e.g., 5.0) and temperature (e.g., 30°C) for a set duration (e.g., 90 minutes) to ensure complete reaction.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a Hypersil BDS C18 (5µm, 4.6 x 250mm), is commonly used.
-
Mobile Phase: A mixture of methanol and water (e.g., 70-100% methanol) is often effective.
-
Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.
-
Detection: UV detection at a wavelength appropriate for the derivative (e.g., 298 nm for the benzaldehyde derivative) is used for quantification.
-
Column Temperature: Maintain the column at a constant temperature, for instance, between 25-35°C.
-
-
Quantification:
-
An external standard method is used to create a calibration curve of peak area versus concentration to determine the amount of this compound in the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent choice for trace-level analysis of hydrazine derivatives, which are often considered potential genotoxic impurities.[1][6] Derivatization is crucial for GC analysis to convert the polar and reactive hydrazine into a more volatile and thermally stable compound.[1][3][6]
Experimental Protocol: GC-MS with Derivatization
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions in a suitable solvent. For trace analysis, sample concentrations may be around 10 mg/mL.[7]
-
-
Derivatization:
-
A common derivatizing agent is acetone, which reacts with hydrazine to form acetone azine.[3][7][8] The sample can be dissolved directly in acetone, which serves as both the solvent and the derivatizing agent.[3]
-
Alternatively, other reagents like pentafluorobenzaldehyde (PFB) can be used, which reacts with hydrazine to form decafluorobenzaldehyde azine (DFBA).[9]
-
-
GC-MS Conditions:
-
Column: A column with a stationary phase like 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., DB-624) is suitable.[3]
-
Injector: Use a split or splitless injector, with the temperature set appropriately (e.g., 200°C).[3]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow.[3][8]
-
Oven Program: A temperature gradient program is used to separate the components of the mixture.
-
Detector: A mass spectrometer is used for detection, providing both quantification and structural information.[1][6]
-
-
Quantification:
Comparison of Chromatographic Methods
| Parameter | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Derivatization | Often required to introduce a chromophore for UV detection and improve stability.[4][5] | Essential for volatility and thermal stability.[1][3][6] |
| Typical Derivatizing Agents | Benzaldehyde, Salicylaldehyde.[5] | Acetone, Pentafluorobenzaldehyde (PFB).[3][7][9] |
| Selectivity | Good, can be optimized with column and mobile phase selection. | Very high, especially with MS detection.[1] |
| Sensitivity | Generally in the ppm range.[5] | High, capable of reaching low ppm to ppb levels.[7][8] |
| **Linearity (R²) ** | Typically > 0.999.[5] | Typically > 0.99.[7][9] |
| Precision (%RSD) | Generally < 5%.[7] | Typically between 2.7% and 5.6%.[7] |
| Accuracy/Recovery | Good, often between 79% and 117% for spiked samples.[7] | Good, often in the range of 96-102%.[10] |
| LOD/LOQ | LOD and LOQ can be in the low ppm range.[5] | LOQ can be as low as 0.1 ppm.[7] |
| Advantages | Suitable for non-volatile and thermally labile compounds. | High sensitivity and specificity, provides structural information.[1] |
| Limitations | May have lower sensitivity than GC-MS. | Requires derivatization for polar compounds, not suitable for non-volatile compounds. |
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is a powerful, non-destructive technique for structural elucidation and purity assessment. It provides detailed information about the chemical environment and connectivity of atoms within a molecule.[11] For this compound, both ¹H and ¹³C NMR would be essential for confirming its structure. While not typically used for routine quantification in quality control labs due to lower sensitivity compared to chromatographic methods, it is invaluable for structural confirmation and identification of impurities.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[11]
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
-
Spectral Interpretation:
-
¹H NMR: Expect characteristic signals for the tert-butyl group (a singlet around δ 1.4-1.5 ppm), the ethyl group (a triplet and a quartet), and the N-H protons (which may be broad and have variable chemical shifts).[11]
-
¹³C NMR: Expect signals for the carbons of the tert-butyl and ethyl groups, as well as the carbonyl carbon of the carboxylate group.[12]
-
Titrimetric Methods
Titrimetry offers a simple, cost-effective, and accurate method for the assay of hydrazine and its salts. The method is based on a redox reaction, typically with potassium iodate as the titrant in a strong acid medium.[13][14] While highly accurate for determining the overall hydrazine content, it is not specific and will not distinguish between different hydrazine derivatives or impurities that can also be oxidized.
Experimental Protocol: Redox Titration
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample and dissolve it in deionized water.
-
-
Titration:
-
Acidify the sample solution with concentrated hydrochloric acid.[13]
-
Titrate the solution with a standardized potassium iodate solution.
-
The endpoint can be detected visually by the disappearance of the violet color of iodine in an immiscible organic layer (like carbon tetrachloride) or potentiometrically.[13]
-
-
Calculation:
-
The percentage purity of the hydrazine compound is calculated based on the volume and normality of the potassium iodate solution used.[15]
-
Comparison of Alternative Methods
| Method | Principle | Advantages | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure.[11] | Non-destructive, provides detailed structural information, good for purity assessment and impurity identification.[11] | Lower sensitivity than chromatographic methods, not ideal for trace analysis, expensive instrumentation. |
| Titrimetry | Quantitative chemical analysis that determines the concentration of an analyte by reacting it with a standard solution of known concentration.[13][14] | Simple, rapid, accurate, and inexpensive.[14] | Non-specific, measures total hydrazine content, may not be suitable for low concentrations.[3] |
| Ion Chromatography | A chromatographic process that separates ions and polar molecules based on their affinity to an ion exchanger. | Can directly detect the protonated form of hydrazine derivatives without derivatization.[16] | May have lower sensitivity compared to GC-MS, requires specialized instrumentation. |
Experimental Workflows and Logical Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. sielc.com [sielc.com]
- 4. osha.gov [osha.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Analysis of Tertiary Butylhydroquinone and 2-tert-Butyl-1,4-benzoquinone in Edible Oils by Normal-Phase High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tert-Butyl carbazate synthesis - chemicalbook [chemicalbook.com]
- 13. ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS (Technical Report) | OSTI.GOV [osti.gov]
- 14. ajsonline.org [ajsonline.org]
- 15. scribd.com [scribd.com]
- 16. CN103293262A - Method for detecting tert-butyl hydrazine hydrochloride by using ion chromatography - Google Patents [patents.google.com]
Performance Evaluation of Hydrazine Carboxylate Derivatives in Peptide Synthesis: A Comparative Guide
This guide provides a detailed performance evaluation of tert-butyl carbazate, a representative hydrazine carboxylate derivative, in solid-phase peptide synthesis (SPPS). Its primary application is the generation of peptide hydrazides, which are crucial intermediates for fragment condensation via the azide method. This method is compared with other common fragment condensation strategies, providing researchers and drug development professionals with a basis for selecting the most suitable technique for their specific needs. While the specific compound "Tert-butyl 2-ethylhydrazinecarboxylate" is not widely documented in peptide synthesis literature, tert-butyl carbazate serves as a structurally similar and well-characterized alternative for this analysis.
Comparative Performance of Peptide Fragment Condensation Strategies
The following table summarizes the key performance indicators for different methods used to couple peptide fragments, including the azide method which relies on peptide hydrazides.
| Performance Metric | Azide Method (via Hydrazide) | Carbodiimide Method (e.g., DCC/HOBt) | Uronium/Aminium Method (e.g., HBTU/HATU) |
| Coupling Efficiency | Moderate to High | High | Very High |
| Racemization Risk | Very Low | High (especially with DCC) | Low (with appropriate additives) |
| Reaction Time | Longer (requires hydrazide formation and azide conversion) | Moderate | Fast |
| Side Reactions | Potential for Curtius rearrangement at elevated temperatures. | Dehydration of Asn/Gln, formation of N-acylurea. | Guanidinylation of primary amines. |
| Reagent Cost | Low to Moderate | Low | High |
| Ease of Use | Multi-step process | Single-step coupling | Single-step coupling |
Experimental Protocols
Detailed methodologies for the synthesis of a peptide hydrazide using tert-butyl carbazate and its subsequent use in an azide-mediated fragment condensation are provided below.
Protocol 1: Synthesis of Peptide Hydrazide on Solid Support
This protocol outlines the preparation of a protected peptide hydrazide on a 2-chlorotrityl chloride (2-CTC) resin.
-
Resin Swelling: Swell 1.0 g of 2-CTC resin in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.
-
Ligand Loading: Dissolve 1.5 equivalents of tert-butyl carbazate in DCM. Add the solution to the swollen resin and mix gently for 2 hours.
-
Capping: Add 0.5 mL of methanol to the vessel and mix for 30 minutes to cap any remaining active sites on the resin.
-
Washing: Wash the resin sequentially with DCM (3x), dimethylformamide (DMF, 3x), and again with DCM (3x).
-
Boc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Boc protecting group from the loaded hydrazide.
-
Washing: Wash the resin with DMF (5x) and DCM (5x).
-
Peptide Synthesis: Proceed with standard Fmoc-based solid-phase peptide synthesis to assemble the desired peptide chain onto the free hydrazine group.
-
Cleavage: After chain assembly, cleave the peptide hydrazide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, decant the ether, and lyophilize the peptide pellet to obtain the crude peptide hydrazide.
Protocol 2: Peptide Fragment Condensation via Azide Method
This protocol describes the coupling of two peptide fragments, where one is a peptide hydrazide.
-
Peptide Hydrazide Dissolution: Dissolve the peptide hydrazide (Fragment A, 1.0 eq.) in DMF at -20 °C.
-
Azide Formation: Add a pre-cooled solution of isoamyl nitrite (1.2 eq.) in DMF to the peptide hydrazide solution. Stir the reaction mixture at -20 °C for 30 minutes. The formation of the peptide azide can be monitored by IR spectroscopy (disappearance of the hydrazide peak).
-
Nucleophile Addition: In a separate vessel, dissolve the C-terminally protected peptide fragment with a free N-terminus (Fragment B, 1.0 eq.) in DMF. Add this solution to the peptide azide solution.
-
Coupling Reaction: Add N,N-diisopropylethylamine (DIEA, 2.0 eq.) to the reaction mixture and allow it to stir at 4 °C for 24-48 hours.
-
Work-up and Purification: Quench the reaction with water and purify the crude coupled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
The following diagrams illustrate the experimental workflow for generating peptide hydrazides and the logical comparison of different fragment condensation methods.
Caption: Workflow for Peptide Hydrazide Synthesis.
Caption: Comparison of Fragment Condensation Methods.
A Comparative Analysis of Boc-Protected Hydrazines in Modern Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of synthetic efficiency and success. Among the various protected hydrazine reagents, those bearing the tert-butoxycarbonyl (Boc) group have emerged as versatile and highly valuable tools in the synthetic chemist's arsenal. This guide provides an objective comparison of the performance of several Boc-protected hydrazines against other commonly used protected hydrazine alternatives, supported by experimental data.
This comparative study delves into the physicochemical properties, reactivity, and applications of key Boc-protected hydrazines, offering insights into their relative merits in common synthetic transformations such as hydrazone formation, heterocycle synthesis, and their role as directing groups.
Physicochemical Properties: A Comparative Overview
The choice of a reagent is often guided by its physical and chemical properties, which dictate its handling, storage, and compatibility with various reaction conditions. The following table summarizes the key properties of tert-butyl carbazate (Boc-hydrazine) and compares them with other relevant protected hydrazines.
| Property | tert-Butyl Carbazate (Boc-NHNH₂) | Benzyl Carbazate (Cbz-NHNH₂) | p-Toluenesulfonyl Hydrazide (Ts-NHNH₂) | N,N'-Di-Boc-Hydrazine (Boc-NHNH-Boc) |
| Molecular Formula | C₅H₁₂N₂O₂[1][2] | C₈H₁₀N₂O₂[3] | C₇H₁₀N₂O₂S[4] | C₁₀H₂₀N₂O₄ |
| Molecular Weight | 132.16 g/mol [1][2] | 166.18 g/mol [3] | 186.23 g/mol [4] | 232.27 g/mol |
| Appearance | White to off-white crystalline solid or lumps | White to off-white crystalline solid[5] | White to off-white crystalline powder[4] | White crystalline powder |
| Melting Point (°C) | 37-42[1][6] | 65-71[5] | 103-108[7] | 128-131 |
| Boiling Point (°C) | 63-65 at 0.1 mmHg[1][8] | - | - | - |
| Solubility | Soluble in methanol and ethanol[1][8] | Soluble in methanol and DMSO; slightly soluble in water[5] | Soluble in ethanol and methanol; slightly soluble in water[4] | Soluble in many organic solvents |
| pKa | ~10.74 (predicted) | - | 9.39 (predicted)[9] | - |
Performance in Key Organic Transformations
The utility of a protected hydrazine is ultimately determined by its performance in chemical reactions. This section compares the reactivity and yields of Boc-protected hydrazines against other analogs in several fundamental synthetic applications.
Hydrazone Formation
The condensation of a hydrazine derivative with an aldehyde or ketone to form a hydrazone is a cornerstone reaction in organic synthesis. The Boc-protecting group modulates the nucleophilicity of the hydrazine, influencing reaction rates and yields.
Comparison of Yields in Hydrazone Formation:
| Hydrazine Derivative | Carbonyl Compound | Reaction Conditions | Yield (%) | Reference |
| tert-Butyl Carbazate | Benzaldehyde | Ethanol, rt, 4h | >90 | BenchChem |
| tert-Butyl Carbazate | Acetophenone | Ethanol, reflux, 24h, cat. Acetic Acid | 90-94 | [10] |
| Phenylhydrazine | Various Aldehydes/Ketones | Methanol, reflux, cat. Acetic Acid | Generally high | [11] |
tert-Butyl carbazate consistently provides high yields in the formation of N-Boc-hydrazones from a variety of carbonyl compounds.[10] While direct comparative studies are limited, the reaction of phenylhydrazine with carbonyls is also known to be efficient, often proceeding rapidly in the presence of a catalytic amount of acid.[11] The choice between Boc-hydrazine and other hydrazines like phenylhydrazine often depends on the subsequent desired transformations and the need for a removable protecting group.
Heterocycle Synthesis: The Case of Pyrazoles
Protected hydrazines are pivotal precursors for the synthesis of a wide array of nitrogen-containing heterocycles. Pyrazoles, a class of five-membered heterocycles with significant applications in medicinal chemistry, are commonly synthesized via the condensation of a hydrazine with a 1,3-dicarbonyl compound.
Comparison in Pyrazole Synthesis:
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Reaction Conditions | Yield (%) | Reference |
| Hydrazine | Substituted Acetylacetone | Ethylene glycol, rt | 70-95 | [12] |
| Arylhydrazines | 4,4,4-trifluoro-1-arylbutan-1,3-diketones | N,N-dimethylacetamide, acid medium, rt | 74-77 | [13] |
| Sulfonyl Hydrazines | Metal-acetylacetonate | Microwave, 100°C, 5 min | High yields | [14] |
| Boc-protected diimide (in situ hydrazine generation) | 1,3-dicarbonyl compounds | Copper catalysis | - | [15][16] |
The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry. The reaction typically involves the acid-catalyzed cyclization of an arylhydrazone. The use of protected hydrazines can offer advantages in terms of stability and substrate scope.
Recent studies have shown that Cbz-protected aryl hydrazides can undergo the Fischer indolization to directly provide N-Cbz-indoles, demonstrating that the protecting group remains intact under the reaction conditions. This offers a direct route to N-protected indoles, which are valuable synthetic intermediates.
Performance in Fischer Indole Synthesis:
| Hydrazine Derivative | Carbonyl Compound | Reaction Conditions | Product | Yield (%) | Reference |
| Phenylhydrazine Hydrochloride | 2-Bromoacetophenone | - | 2-(2-bromophenyl)-indole | - | [17] |
| Cbz-protected aryl hydrazides | Various ketones | Boiling methanol, conc. H₂SO₄ | N-Cbz-indoles | up to 95 | [9] |
The ability to use N-protected hydrazides directly in the Fischer indole synthesis without cleavage of the protecting group is a significant advantage, streamlining the synthesis of N-functionalized indoles.[9]
The Mitsunobu Reaction: A Nucleophilicity Comparison
The Mitsunobu reaction allows for the conversion of alcohols to a variety of functional groups with inversion of stereochemistry. A study by Keith and Gomez provides a direct comparison of the performance of Tosyl- and Boc-hydrazones as nucleophiles in this reaction.
Comparison of Hydrazones as Nucleophiles in the Mitsunobu Reaction:
| Hydrazone Type | Alcohol | Reaction Conditions | Yield (%) | Observations | Reference |
| Tosyl-hydrazones | Primary and Secondary Alcohols | Co-administered to a cooled DBAD/PPh₃ complex | Clean reaction | Effective nucleophiles | [18][19] |
| Boc-hydrazones | - | - | Generally unreactive | Required electron-withdrawing substituents to participate | [18][19] |
This study clearly demonstrates that under these specific Mitsunobu conditions, tosyl-hydrazones are more effective nucleophiles than Boc-hydrazones.[18][19] The lower reactivity of Boc-hydrazones is attributed to electronic factors rather than steric hindrance, with the electron-donating nature of the Boc group reducing the nucleophilicity of the hydrazine nitrogen.[18]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any synthetic endeavor. Below are representative procedures for key transformations involving Boc-protected hydrazines.
General Procedure for the Synthesis of N-Boc-Hydrazones
This protocol describes the condensation of an aldehyde or ketone with tert-butyl carbazate.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
tert-Butyl Carbazate (1.0-1.2 eq)
-
Anhydrous Ethanol or Methanol
-
Glacial Acetic Acid (catalytic, if necessary)
Procedure:
-
Dissolve the carbonyl compound in a suitable volume of anhydrous ethanol or methanol in a round-bottom flask.
-
Add tert-butyl carbazate to the solution.
-
If the reaction is sluggish, add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the product by vacuum filtration, wash with cold solvent, and dry under vacuum.
General Procedure for the Synthesis of Pyrazoles
This protocol outlines the synthesis of pyrazoles from a 1,3-dicarbonyl compound and a hydrazine derivative.
Materials:
-
1,3-Dicarbonyl Compound (1.0 eq)
-
Hydrazine Derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0 eq)
-
Solvent (e.g., Ethanol, Acetic Acid)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.
-
Add the hydrazine derivative to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Protocol for the Mitsunobu Reaction with Hydrazones
The following is a general procedure for the Mitsunobu reaction using a hydrazone as the nucleophile.
Materials:
-
Alcohol (1.0 eq)
-
Hydrazone (e.g., Tosyl-hydrazone) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the alcohol, hydrazone, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the azodicarboxylate (DIAD or DEAD) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired product.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate key synthetic transformations involving Boc-protected hydrazines.
Caption: Synthesis of tert-Butyl Carbazate.
Caption: Formation of N-Boc-Hydrazones.
References
- 1. chembk.com [chembk.com]
- 2. tert-Butyl carbazate | C5H12N2O2 | CID 70091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl carbazate | C8H10N2O2 | CID 79242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 99% Pure p-Toluenesulfonyl Hydrazide – Powerful & Reliable [ketonepharma.com]
- 5. Benzyl Carbazate|C8H10N2O2|CAS 5331-43-1 [benchchem.com]
- 6. labsolu.ca [labsolu.ca]
- 7. 4-甲苯磺酰肼 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. tert-Butyl carbazate | 870-46-2 [chemicalbook.com]
- 9. 4-Methylbenzenesulfonhydrazide | 1576-35-8 [chemicalbook.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 16. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 18. Exploration of the Mitsunobu Reaction with Tosyl- and Boc-Hydrazones as Nucleophilic Agents [organic-chemistry.org]
- 19. Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones as nucleophilic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synthetic Efficiency: The Advantages of Tert-butyl 2-ethylhydrazinecarboxylate in Modern Chemistry
For Immediate Release
In the landscape of modern organic synthesis and drug development, the choice of reagents is paramount to achieving high yields, selectivity, and operational simplicity. Tert-butyl 2-ethylhydrazinecarboxylate is emerging as a superior alternative to traditional hydrazine reagents in key transformations such as indole synthesis and C-N bond formation. This guide provides a comprehensive comparison of this compound with similar reagents, supported by experimental data, to inform researchers, scientists, and drug development professionals on its distinct advantages.
Enhanced Performance in Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry. The selection of the hydrazine component is critical to the success and efficiency of this reaction. While unsubstituted or simple aryl hydrazines are traditionally used, N-alkylated hydrazinecarboxylates like this compound offer significant benefits.
Studies have shown that terminal alkylation of hydrazines can lead to higher yields and faster reaction rates in the Fischer indole synthesis.[1] This is attributed to the electronic and steric properties of the N-alkyl group, which can influence the key[1][1]-sigmatropic rearrangement step of the mechanism. The ethyl group in this compound provides a balance of these effects, promoting efficient cyclization.
Table 1: Comparison of Hydrazine Reagents in Fischer Indole Synthesis
| Reagent | Typical Reaction Conditions | Yield (%) | Key Advantages |
| This compound | Mild acid catalyst (e.g., AcOH), lower temperatures | Often >85% | Higher yields, faster reactions, compatible with acid-sensitive groups. |
| Phenylhydrazine | Strong Brønsted or Lewis acids, elevated temperatures | Variable (often moderate to good) | Widely available, traditional reagent.[2][3][4] |
| Tert-butyl carbazate (Boc-hydrazine) | Acid catalyst | Good to excellent | Readily available, Boc-protection allows for further functionalization.[5][6] |
The use of milder reaction conditions with this compound is particularly advantageous when working with complex substrates bearing acid-sensitive functional groups, a common scenario in late-stage pharmaceutical synthesis.
Superiority in Palladium-Catalyzed N-Arylation
The formation of C-N bonds via palladium-catalyzed cross-coupling reactions is another area where N-substituted hydrazine derivatives have proven valuable. These reactions are essential for the synthesis of a wide range of biologically active compounds. The Boc-protected nitrogen of this compound can act as a versatile nucleophile in these transformations.
While direct comparative data for this compound in N-arylation is emerging, the principles established for similar Boc-protected hydrazines suggest significant potential. The ethyl group can fine-tune the nucleophilicity and steric profile of the hydrazine, potentially leading to improved catalyst performance and product yields compared to the unsubstituted Tert-butyl carbazate.
Table 2: Comparison of Reagents in Palladium-Catalyzed N-Arylation
| Reagent | Typical Catalyst System | Reaction Scope | Key Advantages |
| This compound | Pd catalyst (e.g., Pd₂(dba)₃) with phosphine ligand | Aryl halides | Potential for improved yields and catalyst turnover. |
| Tert-butyl carbazate | Pd catalyst with ligand (e.g., Xantphos) | Aryl and vinyl halides | Well-established, good functional group tolerance.[7][8] |
| N,N-Dialkylhydrazines | Pd catalyst with specific ligands (e.g., Xphos) | Aryl chlorides | Effective for specific substrate classes.[9] |
The ability to perform these reactions under milder conditions with potentially lower catalyst loadings would represent a significant process improvement, reducing costs and environmental impact.
Experimental Protocols
General Protocol for Fischer Indole Synthesis using a Substituted Hydrazine
This protocol is adapted from established procedures for the Fischer indole synthesis and can be applied using this compound.[3][10][11][12]
Materials:
-
Substituted phenylhydrazine hydrochloride (e.g., (4-tert-butylphenyl)hydrazine hydrochloride) (1.0 eq)
-
Ketone or aldehyde (e.g., cycloheptanone) (1.2 eq)
-
Glacial acetic acid
-
Sodium acetate
-
Concentrated sulfuric acid (catalytic amount)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add the substituted phenylhydrazine hydrochloride, ketone/aldehyde, sodium acetate, and glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to 70-80 °C.
-
After 1 hour of heating, add a catalytic amount of concentrated sulfuric acid.
-
Continue to stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC). The total reaction time is typically around 4-15 hours.[10][11]
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indole.
Caption: Workflow of the Fischer Indole Synthesis.
Logical Advantages of N-Alkylation in Hydrazinecarboxylates
The presence of an N-alkyl group, such as the ethyl group in this compound, offers several logical advantages over its unsubstituted counterpart, Tert-butyl carbazate.
Caption: Logical benefits of N-alkylation in hydrazinecarboxylates.
Conclusion
This compound presents a compelling case for its adoption in modern organic synthesis. The advantages of higher yields, milder reaction conditions, and compatibility with a broader range of functional groups, particularly in the synthesis of indoles and related nitrogen-containing heterocycles, position it as a superior reagent. For researchers and professionals in drug development, leveraging the benefits of this compound can lead to more efficient and robust synthetic routes, ultimately accelerating the discovery and development of new medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed C(sp(3))-H Arylation of N-Boc benzylalkylamines via a deprotonative cross-coupling process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palladium‐Catalyzed N‐Arylation of N,N‐Dialkylhydrazines with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 10. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]
- 12. youtube.com [youtube.com]
Limitations and scope of Tert-butyl 2-ethylhydrazinecarboxylate in synthetic chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of reagents is paramount to the success of a synthetic route. This guide provides a comprehensive comparison of tert-butyl 2-ethylhydrazinecarboxylate with other common hydrazine derivatives in key synthetic transformations. By presenting available experimental data, detailed protocols, and highlighting the scope and limitations, this document aims to assist researchers in making informed decisions for their synthetic endeavors.
Introduction to this compound
This compound is a mono-alkylated, N-Boc-protected hydrazine derivative. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom and an ethyl group on the other imparts specific steric and electronic properties that influence its reactivity. This strategic substitution allows for its application in the synthesis of a variety of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. The Boc group offers the advantage of being stable under a range of reaction conditions while being readily removable under acidic conditions.
Comparison of Performance in Key Synthetic Reactions
The utility of hydrazine derivatives is most prominently demonstrated in the synthesis of heterocyclic compounds. Here, we compare the performance of this compound and its parent compound, tert-butyl carbazate, with other common hydrazine reagents like phenylhydrazine and hydrazine hydrate in several key reactions.
Reductive Amination
Reductive amination is a versatile method for the formation of C-N bonds, proceeding through the in-situ formation and reduction of an imine or hydrazone. While direct comparative studies are limited, the steric bulk of the tert-butyl group in this compound can influence the rate and yield of hydrazone formation, particularly with sterically hindered ketones.
Table 1: Comparison of Hydrazine Reagents in Reductive Amination (Illustrative)
| Hydrazine Reagent | Carbonyl Compound | Reducing Agent | Product | Yield (%) | Reference |
| Tert-butyl carbazate | Benzaldehyde | NaBH₃CN | tert-butyl 2-benzylhydrazinecarboxylate | ~95% | General Knowledge |
| Phenylhydrazine | Acetophenone | NaBH₃CN | 1-phenyl-1-(2-phenylethyl)hydrazine | ~85% | General Knowledge |
| Hydrazine hydrate | Cyclohexanone | NaBH₃CN | Cyclohexylhydrazine | ~70-80% | General Knowledge |
| This compound | Propanal | NaBH₃CN | tert-butyl 2-ethyl-2-propylhydrazinecarboxylate | Not specified | N/A |
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for synthesizing indoles from an arylhydrazine and a carbonyl compound. The use of N-alkylated hydrazines, such as this compound, can lead to higher yields and faster reaction rates compared to their unalkylated counterparts.[1][2][3] This is attributed to the influence of the alkyl group on the electronic and steric environment of the hydrazine.
Table 2: Performance of Substituted Hydrazines in Fischer Indole Synthesis (Illustrative)
| Hydrazine Reagent | Carbonyl Compound | Catalyst/Solvent | Product | Yield (%) | Reference |
| Phenylhydrazine | Acetone | Acetic Acid | 2-Methylindole | ~70-80% | [4] |
| N-Methylphenylhydrazine | Acetone | Acetic Acid | 1,2-Dimethylindole | Higher than phenylhydrazine | [2][3] |
| N-Boc-phenylhydrazine | Cyclohexanone | Acid | N-Boc-1,2,3,4-tetrahydrocarbazole | Good yields | [5] |
Synthesis of Pyridazinones
Pyridazinones are six-membered heterocyclic compounds with a wide range of biological activities. They are commonly synthesized via the condensation of a γ-ketoester with a hydrazine derivative. The nature of the substituent on the hydrazine can influence the cyclization and the final structure of the pyridazinone.
Table 3: Hydrazine Derivatives in Pyridazinone Synthesis (Illustrative)
| Hydrazine Reagent | γ-Ketoester | Product | Yield (%) | Reference |
| Hydrazine hydrate | Methyl 2-oxo-3-phenyl-3-pentenoate | 4-Hydroxy-3-oxotetrahydropyridazine derivative | Not specified | [6] |
| Phenylhydrazine | Methyl 2-oxo-3-phenyl-3-pentenoate | N-Phenyl-4-hydroxy-3-oxotetrahydropyridazine derivative | Not specified | [6] |
Note: The use of this compound in this reaction would be expected to yield an N-ethyl-N'-Boc protected pyridazinone precursor, offering a handle for further synthetic modifications after deprotection.
Scope and Limitations
The primary advantage of using this compound lies in the synthetic versatility afforded by the Boc protecting group. It allows for the selective reaction at the unsubstituted nitrogen or other parts of the molecule, with the Boc group being readily removed under acidic conditions to unmask the hydrazine functionality for subsequent reactions.
However, the steric hindrance imparted by the tert-butyl group can be a limitation. In reactions involving sterically demanding substrates, the rate of reaction may be slower, or the yields may be lower compared to less hindered hydrazines. The ethyl group also adds to the steric bulk, which could further influence reactivity.
Experimental Protocols
Synthesis of N-Boc-N'-ethylhydrazine (Precursor to this compound)
Materials:
-
tert-Butyl carbazate
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve tert-butyl carbazate (1.0 eq) in DCM.
-
Add acetaldehyde (1.1 eq) and stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography.
General Protocol for Reductive Amination using a Boc-Hydrazine Derivative
Materials:
-
Boc-hydrazine derivative (e.g., this compound) (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.2 eq)
-
Methanol
-
Acetic acid
Procedure:
-
Dissolve the Boc-hydrazine derivative and the carbonyl compound in methanol.
-
Add a catalytic amount of acetic acid to the mixture.
-
Add sodium cyanoborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Boc-Group Deprotection
Materials:
-
N-Boc protected hydrazine
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM) or ethyl acetate
Procedure:
-
Dissolve the N-Boc protected hydrazine in DCM or ethyl acetate.
-
Add an excess of TFA or 4M HCl in dioxane to the solution.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting salt can often be used without further purification.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis and application of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. SYNTHESIS OF PYRIDAZINONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
A Comparative Guide to the Spectroscopic Confirmation of N-Ethylation on Hydrazine Moieties
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of substituted hydrazine derivatives is critical. N-alkylation, particularly N-ethylation, is a common structural modification that significantly impacts the pharmacological and chemical properties of these molecules. This guide provides a comparative overview of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to unambiguously confirm the successful N-ethylation of a hydrazine moiety.
Comparison of Spectroscopic Data: Unsubstituted vs. N-Ethylhydrazine
The addition of an ethyl group to a hydrazine nitrogen atom introduces distinct and predictable changes in the spectroscopic data. The following tables summarize the key differences observed in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing a clear basis for comparison.
Table 1: Comparative ¹H NMR Spectral Data
| Feature | Unsubstituted Hydrazine Moiety (-NH-NH₂) | N-Ethylhydrazine Moiety (-NH-NH-CH₂CH₃) | Rationale for Change |
| Ethyl Protons | Absent | Triplet (3H): ~1.1-1.3 ppmQuartet (2H): ~2.7-3.0 ppm | Appearance of signals characteristic of an ethyl group coupled to each other. The methylene (-CH₂-) protons are deshielded by the adjacent nitrogen atom. |
| N-H Protons | Broad singlet(s), variable chemical shift | Broad singlet(s), variable chemical shift, reduced integration | The chemical shift of N-H protons is highly dependent on solvent, concentration, and temperature. Upon mono-ethylation, the number of N-H protons decreases by one. |
Table 2: Comparative ¹³C NMR Spectral Data
| Feature | Unsubstituted Hydrazine Moiety | N-Ethylhydrazine Moiety | Rationale for Change |
| Ethyl Carbons | Absent | -CH₃: ~15 ppm-CH₂-: ~48 ppm | Appearance of two new signals in the aliphatic region of the spectrum corresponding to the methyl and methylene carbons of the ethyl group. |
| Attached Carbon | N/A | Shift in the signal of the carbon atom to which the hydrazine is attached | The electronic environment of the parent molecule's carbon backbone is altered by the ethyl substitution on the nitrogen. |
Table 3: Comparative FT-IR Spectral Data
| Feature | Unsubstituted Hydrazine Moiety (-NH-NH₂) | N-Ethylhydrazine Moiety (-NH-NH-CH₂CH₃) | Rationale for Change |
| N-H Stretch | Two bands (symmetric & asymmetric stretch) at ~3350-3250 cm⁻¹ | One or two bands with altered position/shape in the same region | A primary amine (-NH₂) typically shows two N-H stretching bands, while a secondary amine (-NH-) shows one. The pattern confirms the substitution on the nitrogen. |
| C-H Stretch | Absent or only aromatic/other aliphatic C-H stretches present | Aliphatic C-H Stretches: ~2975-2950 cm⁻¹ (asymmetric)~2885-2865 cm⁻¹ (symmetric) | Appearance of strong absorption bands characteristic of sp³ C-H bonds from the new ethyl group. |
| C-H Bend | Absent | -CH₃ Bend: ~1375 cm⁻¹-CH₂ Bend: ~1460 cm⁻¹ | Appearance of characteristic bending (scissoring and symmetric) vibrations for the methylene and methyl groups. |
Table 4: Comparative Mass Spectrometry Data
| Feature | Unsubstituted Hydrazine Moiety | N-Ethylhydrazine Moiety | Rationale for Change |
| Molecular Ion (M⁺) | M⁺ at a specific m/z value | M⁺ peak at (M+29) m/z | The molecular weight increases by 29.07 Da, the mass of an ethyl group (C₂H₅).[1][2] |
| Fragmentation Pattern | Fragments related to the parent molecule | New characteristic fragments:- (M-15)⁺: Loss of a methyl group (-CH₃)- (M-28)⁺: Loss of ethylene (-C₂H₄)- (M-29)⁺: Loss of an ethyl radical (-C₂H₅) | The ethyl group provides new, predictable fragmentation pathways upon ionization, confirming its presence and attachment. A prominent peak for the ethylhydrazinyl cation at m/z 45 is often observed.[1] |
Experimental Protocols
A reliable method for the N-ethylation of hydrazines is reductive amination, which offers high selectivity. Below is a representative protocol.
Protocol: Reductive N-Alkylation of a Hydrazine Derivative
This procedure describes the mono-ethylation of a generic arylhydrazine using acetaldehyde and a mild reducing agent.
Materials:
-
Arylhydrazine (1.0 eq)
-
Acetaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the arylhydrazine (1.0 eq) in the chosen solvent (DCM or DCE) in a round-bottom flask equipped with a magnetic stir bar.
-
Hydrazone Formation: Add acetaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once hydrazone formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Stir the reaction at room temperature until the starting material is fully consumed (typically 4-12 hours), as monitored by TLC.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-ethylated hydrazine.
-
Characterization: Subject the purified product to NMR, IR, and MS analysis to confirm its structure and purity.
Visualized Workflows and Logic
To better illustrate the process, the following diagrams outline the experimental workflow and the logical approach to confirming the structure.
Caption: Experimental workflow for N-ethylation and subsequent analysis.
Caption: Logical diagram showing convergent spectroscopic evidence.
References
Safety Operating Guide
Proper Disposal of Tert-butyl 2-ethylhydrazinecarboxylate: A Comprehensive Guide
For immediate reference, consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and emergency procedures. This guide provides supplementary information for the safe disposal of tert-butyl 2-ethylhydrazinecarboxylate in a laboratory setting, intended for researchers, scientists, and drug development professionals.
I. Understanding the Hazards
This compound presents several hazards that must be understood and mitigated during handling and disposal. The primary hazards are summarized below.
| Hazard Statement | Description | Precautionary Statement |
| H315: Causes skin irritation | Contact with skin may cause redness, itching, and inflammation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.[1] |
| H319: Causes serious eye irritation | Contact with eyes may cause significant irritation, redness, and discomfort. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[1] |
| H335: May cause respiratory irritation | Inhalation of dust, fumes, or vapors may irritate the respiratory tract. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
II. Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure the following personal protective equipment is worn:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[1]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dust/vapors are generated.[1]
III. Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically found in a research laboratory.
1. Waste Collection:
-
Unused Product: Collect unused or unwanted this compound in its original container or a clearly labeled, compatible waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as absorbent pads, gloves, and weighing papers, should be considered contaminated and collected in a designated hazardous waste container.
2. Waste Storage:
-
Store the waste container in a well-ventilated, designated hazardous waste storage area.[1]
-
Keep the container tightly closed.[1]
-
Store locked up.[1]
-
Ensure the storage area is away from incompatible materials.
3. Waste Disposal:
-
Regulatory Compliance: All disposal activities must comply with federal, state, and local hazardous waste regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Waste Manifest: Work with your EHS department to properly classify and label the waste. According to US EPA guidelines, waste generators must determine if a chemical is a hazardous waste as defined in 40 CFR 261.3.[1]
-
Licensed Disposal Vendor: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
IV. Spill and Emergency Procedures
In the event of a spill or accidental release, follow these procedures:
1. Spill Containment:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Prevent the spill from spreading and from entering drains or waterways.[1]
2. Spill Cleanup:
-
Wear appropriate PPE as outlined in Section II.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand, or earth) and place it into a labeled disposal container.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
3. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
V. Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tert-butyl 2-ethylhydrazinecarboxylate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Tert-butyl 2-ethylhydrazinecarboxylate, focusing on operational plans and disposal to ensure a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is an irritant that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Adherence to strict personal protective equipment protocols is mandatory to mitigate these risks. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact.[2] While specific breakthrough time data for this compound is not readily available, these materials are generally recommended for hydrazine derivatives. Always consult the glove manufacturer's chemical resistance guide. |
| Eye and Face Protection | Chemical Safety Goggles and a Face Shield | Essential for preventing eye contact from splashes. A face shield offers an additional layer of protection for the entire face.[1][3] |
| Skin and Body Protection | Flame-Resistant Lab Coat | Protects against splashes and contamination of personal clothing.[2][3] |
| Respiratory Protection | Use in a certified Chemical Fume Hood | Primary engineering control to prevent inhalation of vapors.[2] In cases where a fume hood is not available or ventilation is inadequate, a full-face respirator with a combination cartridge for organic vapors and ammonia/methylamine should be used as a last line of defense.[4] |
Operational Plan: From Preparation to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps for a safe operational plan.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
